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  • Product: (E)-5-Methyl-3-hexen-1-yne
  • CAS: 38253-07-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8)

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-5-Methyl-3-hexen-1-yne is a conjugated enyne, a class of organic molecules characterized by the presence of a carbon-carbon double bond and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Methyl-3-hexen-1-yne is a conjugated enyne, a class of organic molecules characterized by the presence of a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. This structural motif imparts unique chemical reactivity and has led to the exploration of enynes in various fields, including natural product synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the known and predicted properties, synthesis, reactivity, and potential applications of (E)-5-Methyl-3-hexen-1-yne, offering a valuable resource for researchers working with or considering this compound in their scientific endeavors. It is important to note that while this guide is thorough, specific experimental data for this particular compound is limited in the public domain. Therefore, some properties and spectral data are predicted based on established principles and data from analogous structures.

Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectral characteristics is paramount for its synthesis, purification, and characterization.

Physicochemical Properties
PropertyValueSource
CAS Number 80033-69-8NIST Chemistry WebBook[1]
Molecular Formula C₇H₁₀NIST Chemistry WebBook[1]
Molecular Weight 94.15 g/mol NIST Chemistry WebBook[1]
Boiling Point (estimated) ~90-110 °CEstimated based on similar C7 hydrocarbons.
Density (estimated) ~0.75 g/mLEstimated based on similar unsaturated hydrocarbons.
Solubility Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Sparingly soluble in water.General chemical principles.
logP (calculated) 2.2Cheméo[2]
Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic signatures of (E)-5-Methyl-3-hexen-1-yne, which are crucial for its identification and characterization.

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (alkynyl)2.8 - 3.2d~2-3
H-35.5 - 6.0dd~16, ~7
H-46.0 - 6.5dd~16, ~7
H-52.2 - 2.6m
H-6, H-7 (methyl)1.0 - 1.2d~7

The large coupling constant (~16 Hz) between H-3 and H-4 is characteristic of a trans-alkene.

The carbon NMR spectrum will provide information about the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)
C-180 - 85
C-285 - 90
C-3110 - 120
C-4140 - 150
C-530 - 35
C-6, C-720 - 25

The IR spectrum will show characteristic absorption bands for the alkyne and alkene functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
≡C-H stretch (terminal alkyne)3300 - 3270Strong, sharp
C≡C stretch2140 - 2100Weak to medium
C=C stretch (alkene)1680 - 1640Medium
=C-H bend (trans-alkene)970 - 960Strong
C-H stretch (sp³, alkyl)2975 - 2850Medium to strong

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 94

  • Key Fragments: Loss of a methyl group (M-15, m/z = 79), loss of an ethyl group (M-29, m/z = 65), and other fragments resulting from cleavage of the carbon chain.

Synthesis of (E)-5-Methyl-3-hexen-1-yne

While a specific literature preparation for this compound is not readily found, a plausible and efficient synthetic route would involve a Sonogashira coupling reaction.[3][4][5] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.

Proposed Synthetic Route: Sonogashira Coupling

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3-Methyl-1-butyne C Pd(PPh₃)₄ (cat.) CuI (cat.) Amine Base (e.g., Et₃N) Solvent (e.g., THF) Room Temperature A->C Coupling Partner 1 B (E)-1,2-Dichloroethene B->C Coupling Partner 2 D (E)-5-Methyl-3-hexen-1-yne C->D Sonogashira Coupling

Caption: Proposed synthesis of (E)-5-Methyl-3-hexen-1-yne via Sonogashira coupling.

Hypothetical Experimental Protocol
  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and a suitable amine base such as triethylamine (2.5 eq) in anhydrous THF.

  • Add (E)-1,2-dichloroethene (1.2 eq) to the stirred solution.

  • Slowly add 3-methyl-1-butyne (1.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the desired (E)-5-Methyl-3-hexen-1-yne.

Chemical Reactivity

The conjugated enyne system in (E)-5-Methyl-3-hexen-1-yne is the locus of its reactivity, allowing for a variety of transformations to construct more complex molecular architectures.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically catalyzed by a cobalt carbonyl complex.[6][7][8]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A (E)-5-Methyl-3-hexen-1-yne C Co₂(CO)₈ Heat or Promoter (e.g., NMO) A->C Alkyne Component B Alkene (e.g., Norbornene) B->C Alkene Component D Substituted Cyclopentenone C->D Pauson-Khand Reaction

Caption: General scheme of the Pauson-Khand reaction with (E)-5-Methyl-3-hexen-1-yne.

Enyne Cycloisomerization

Enyne cycloisomerization reactions are metal-catalyzed rearrangements that can lead to a variety of cyclic products.[9][10][11] The outcome is highly dependent on the catalyst and reaction conditions.

G A (E)-5-Methyl-3-hexen-1-yne B Metal Catalyst (e.g., Au, Pt, Pd, Rh) Solvent, Heat A->B Substrate C Cyclic Product (e.g., Cyclopentadiene derivative) B->C Cycloisomerization

Caption: General representation of enyne cycloisomerization.

Enyne Metathesis

Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by metal carbenes (typically ruthenium-based), to form a 1,3-diene.[12][13]

G cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product A (E)-5-Methyl-3-hexen-1-yne C Ru-based Catalyst (e.g., Grubbs' Catalyst) A->C B Alkene (e.g., Ethylene) B->C D 1,3-Diene C->D Enyne Metathesis

Caption: Enyne metathesis for the synthesis of 1,3-dienes.

Applications in Drug Development and Research

The enyne functional group is a key structural feature in a number of potent, biologically active natural products.[14][15][16] These compounds often exhibit significant cytotoxicity, making them attractive candidates for the development of anticancer agents. The enediyne natural products, a related class of compounds, are known for their ability to cleave DNA, and some have been incorporated into antibody-drug conjugates (ADCs) for targeted cancer therapy.[15][16]

While there are no specific reported applications for (E)-5-Methyl-3-hexen-1-yne, its structure suggests it could serve as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its reactivity allows for the introduction of the enyne motif into larger scaffolds or for the construction of novel carbocyclic and heterocyclic systems for biological screening. The cytotoxicity of some simple enyne structures also suggests that this compound could be investigated for its own biological effects.[17][18][19]

Safety and Handling

As a volatile and unsaturated hydrocarbon, (E)-5-Methyl-3-hexen-1-yne should be handled with appropriate safety precautions.

  • Flammability: The compound is expected to be flammable. Handle away from ignition sources in a well-ventilated area, preferably in a fume hood.

  • Peroxide Formation: Unsaturated compounds, especially those with allylic or propargylic hydrogens, can form explosive peroxides upon exposure to air and light over time.[20][21] It is recommended to store the compound under an inert atmosphere, protected from light, and to test for the presence of peroxides before use, particularly if it has been stored for an extended period.[22][23]

  • Toxicity: Specific toxicity data is not available. As with any chemical, avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Conclusion

(E)-5-Methyl-3-hexen-1-yne is a simple yet versatile conjugated enyne with potential as a building block in organic synthesis. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, expected reactivity, and potential areas of application based on the well-established chemistry of the enyne functional group. For researchers and drug development professionals, this molecule represents an accessible entry point into the rich and diverse chemistry of enynes, offering numerous possibilities for the creation of novel and complex molecular structures.

References

Sources

Exploratory

An In-depth Technical Guide to (E)-5-methylhex-3-en-1-yne

This guide provides a comprehensive technical overview of (E)-5-methylhex-3-en-1-yne, a conjugated enyne with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (E)-5-methylhex-3-en-1-yne, a conjugated enyne with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, plausible synthetic routes, expected reactivity, and prospective applications, all grounded in established chemical principles.

Molecular Structure and Chemical Formula

(E)-5-methylhex-3-en-1-yne is an organic compound featuring both a double bond (alkene) and a triple bond (alkyne) in its carbon chain. The designation "(E)" specifies the stereochemistry of the double bond as having the substituents on opposite sides, following the Cahn-Ingold-Prelog priority rules.

The molecular formula for (E)-5-methylhex-3-en-1-yne is C₇H₁₀ [1]. Its structure is characterized by a six-carbon chain with a terminal alkyne at position 1, a trans-configured double bond at position 3, and a methyl group at position 5.

Key Identifiers:

IdentifierValue
IUPAC Name (E)-5-methylhex-3-en-1-yne[1]
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [1]
SMILES CC(C)/C=C/C#C[1]
InChI InChI=1S/C7H10/c1-4-5-6-7(2)3/h1,5-7H,2-3H3/b6-5+[1]
InChIKey YPAAIRQADKROCE-AATRIKPKSA-N[1]
CAS Number 38253-07-5[1]

Below is a diagram illustrating the chemical structure of (E)-5-methylhex-3-en-1-yne.

Caption: 2D Chemical Structure of (E)-5-methylhex-3-en-1-yne.

Proposed Synthesis

A potential synthetic pathway would involve the coupling of a suitable vinyl halide, such as (E)-1-bromo-3-methyl-1-butene, with a protected or terminal alkyne.

Proposed Retro-Synthetic Analysis:

G target (E)-5-methylhex-3-en-1-yne disconnection C-C Disconnection (Sonogashira Coupling) target->disconnection vinyl_halide (E)-1-bromo-3-methyl-1-butene disconnection->vinyl_halide alkyne Ethynyltrimethylsilane (or Acetylene gas) disconnection->alkyne

Caption: Retrosynthetic analysis for (E)-5-methylhex-3-en-1-yne.

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure and would require optimization for this specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.02 eq.), CuI (0.04 eq.), and a suitable solvent such as THF or DMF.

  • Addition of Reagents: Add (E)-1-bromo-3-methyl-1-butene (1.0 eq.) and a base, typically an amine like triethylamine or diisopropylamine (2.0 eq.).

  • Alkyne Addition: Introduce the terminal alkyne, for instance, by bubbling acetylene gas through the solution or by adding a protected alkyne like ethynyltrimethylsilane (1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Alkyne-H: A singlet or a narrow triplet (due to long-range coupling) around δ 2.0-3.0 ppm.

  • Vinyl-H: Two doublets of doublets in the region of δ 5.5-6.5 ppm, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans-alkene.

  • Allylic-H: A multiplet for the proton at C5.

  • Methyl-H: A doublet for the two methyl groups at C5.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Alkyne Carbons: Two signals in the range of δ 70-90 ppm.

  • Alkene Carbons: Two signals in the range of δ 110-140 ppm.

  • Aliphatic Carbons: Signals for the methyl and methine carbons at the isopropyl group.

IR (Infrared) Spectroscopy:

  • C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

  • C≡C stretch: A weak band around 2100-2260 cm⁻¹.

  • C=C stretch: A medium band around 1660-1680 cm⁻¹.

  • =C-H bend (trans): A strong band around 960-980 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 94.15.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of methyl and other alkyl fragments.

Reactivity and Potential Applications

The unique arrangement of the double and triple bonds in (E)-5-methylhex-3-en-1-yne makes it a versatile building block in organic synthesis.

Key Reactions:

  • Enyne Metathesis: This powerful reaction, catalyzed by ruthenium or molybdenum carbene complexes, can transform enynes into 1,3-dienes through bond reorganization[5]. Intramolecular enyne metathesis can be used to form cyclic structures, while intermolecular reactions can create complex acyclic dienes.

G enyne (E)-5-methylhex-3-en-1-yne + Alkene catalyst Grubbs' Catalyst enyne->catalyst Enyne Metathesis product 1,3-Diene Product catalyst->product

Caption: General scheme of an enyne metathesis reaction.

  • Terminal Alkyne Reactivity: The terminal alkyne is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile for C-C bond formation. It can also participate in:

    • Sonogashira Coupling: As mentioned in its synthesis, it can be coupled with various aryl and vinyl halides[2][3][4].

    • Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important in medicinal chemistry and materials science.

Potential Applications in Drug Discovery and Materials Science:

The enyne motif is present in a number of natural products with interesting biological activities. Furthermore, the ability of terminal alkynes to participate in bioorthogonal reactions makes them valuable tools in chemical biology. The rigid, linear nature of the alkyne and the defined stereochemistry of the alkene in (E)-5-methylhex-3-en-1-yne could be exploited in the design of novel molecular scaffolds for drug candidates or as components in advanced organic materials.

Safety and Handling

Specific safety and handling data for (E)-5-methylhex-3-en-1-yne are not available. However, based on its structure as a volatile, unsaturated hydrocarbon, the following general precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is highly recommended to consult a comprehensive safety data sheet (SDS) for a structurally similar compound before handling.

References

  • (E)-5-Methyl-3-hexen-1-ol | C7H14O | CID 53669848 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • 3-Methylhex-1-en-5-yne | C7H10 | CID 15570483 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • 5-Methylhex-3-yn-1-ol | C7H12O | CID 15174590 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • (E)-5-Methyl-3-hexen-1-yne - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • 5-Methylcyclohex-1-en-3-yne | C7H8 | CID 141953100 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. (n.d.). Retrieved February 3, 2026, from [Link]

  • 3-Tert-butyl-5-methylhex-3-en-1-yne - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • C. E. Diesendruck Enyne metathesis[6] was first observed during Katz s studies on the metal-catalyzed poly- merization of alkyne. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stereoisomers of 5-methyl-3-hexen-1-yne: (E) vs. (Z) Configuration

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry and materials science, the nuanced differences between stereoisome...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the nuanced differences between stereoisomers can dictate the efficacy, safety, and synthetic accessibility of a molecule. The enyne moiety, a conjugated system of a carbon-carbon double and triple bond, is a valuable building block in organic synthesis and is present in numerous biologically active compounds.[1] This guide provides a detailed technical analysis of the (E) and (Z) isomers of 5-methyl-3-hexen-1-yne, offering insights into their structural distinctions, spectroscopic characterization, stereoselective synthesis, and potential implications in drug development.

Delineating the Stereochemical Landscape: (E) vs. (Z) Isomerism

Geometric isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond.[2] The spatial arrangement of substituents on the double bond gives rise to distinct molecules with different physical and chemical properties.[2] The nomenclature for these isomers, (E) and (Z), is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[2]

Applying the Cahn-Ingold-Prelog (CIP) Priority Rules to 5-methyl-3-hexen-1-yne:

To assign the (E) or (Z) configuration, we consider each carbon of the double bond (C3 and C4) separately and assign priorities to the two attached groups based on atomic number.

  • At the C3 position: The ethynyl group (–C≡CH) has a higher priority than the hydrogen atom.

  • At the C4 position: The isopropyl group (–CH(CH₃)₂) has a higher priority than the hydrogen atom.

(Z)-5-methyl-3-hexen-1-yne: The higher priority groups (ethynyl and isopropyl) are on the same side of the double bond axis. The name is derived from the German word zusammen, meaning together.

(E)-5-methyl-3-hexen-1-yne: The higher priority groups (ethynyl and isopropyl) are on opposite sides of the double bond axis. The name is derived from the German word entgegen, meaning opposite.

The fundamental difference in the three-dimensional arrangement of these isomers leads to distinct physical properties and can significantly influence their reactivity and biological interactions.

G cluster_Z (Z)-5-methyl-3-hexen-1-yne cluster_E (E)-5-methyl-3-hexen-1-yne Z_C3 C Z_C4 C Z_C3->Z_C4 Z_H3 H Z_C3->Z_H3 Z_ethynyl C≡CH Z_C3->Z_ethynyl Z_H4 H Z_C4->Z_H4 Z_isopropyl CH(CH₃)₂ Z_C4->Z_isopropyl E_C3 C E_C4 C E_C3->E_C4 E_H3 H E_C3->E_H3 E_ethynyl C≡CH E_C3->E_ethynyl E_H4 H E_C4->E_H4 E_isopropyl CH(CH₃)₂ E_C4->E_isopropyl

Molecular structures of (Z) and (E)-5-methyl-3-hexen-1-yne.

Spectroscopic Differentiation: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating (E) and (Z) isomers, primarily through the analysis of coupling constants (J-values) and chemical shifts.

¹H NMR Spectroscopy:

The most significant difference in the ¹H NMR spectra of the (E) and (Z) isomers will be the coupling constant between the vinylic protons at C3 and C4.

  • For the (E)-isomer: A larger coupling constant, typically in the range of 12-18 Hz , is expected for the trans relationship between the vinylic protons.

  • For the (Z)-isomer: A smaller coupling constant, generally in the range of 7-12 Hz , is characteristic of cis vinylic protons.

The chemical shifts of the vinylic protons and adjacent allylic protons will also differ due to the different spatial orientations and resulting magnetic environments. In the (Z)-isomer, steric compression between the bulky isopropyl and ethynyl groups can cause a downfield shift for the vinylic protons compared to the (E)-isomer.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the double bond and the allylic carbons will also be influenced by the stereochemistry. The "gamma-gauche" effect is a key principle here. In the (Z)-isomer, the steric interaction between the isopropyl and ethynyl groups will cause the signals for the carbons of these groups to be shielded (shifted to a higher field, i.e., lower ppm value) compared to the less sterically hindered (E)-isomer.

Table 1: Predicted Key Differentiating ¹H NMR Parameters for (E)- and (Z)-5-methyl-3-hexen-1-yne

Parameter(E)-Isomer(Z)-IsomerRationale
Vinylic H-H Coupling Constant (J₃,₄) ~12-18 Hz~7-12 Hztrans vs. cis relationship
Chemical Shift of Vinylic Protons (δ) Generally upfieldPotentially downfieldSteric compression in (Z)-isomer
Infrared (IR) Spectroscopy

Infrared spectroscopy can also provide diagnostic information to distinguish between (E) and (Z) isomers, primarily through the analysis of out-of-plane C-H bending vibrations.

  • For the (E)-isomer: A strong absorption band is typically observed in the range of 960-980 cm⁻¹ for the out-of-plane C-H bend of a trans-disubstituted alkene.

  • For the (Z)-isomer: A medium to strong absorption band is expected in the region of 665-730 cm⁻¹ for the out-of-plane C-H bend of a cis-disubstituted alkene.[3]

The C=C stretching vibration, usually found around 1640-1680 cm⁻¹, may show a slight difference in intensity and exact position between the two isomers, but the out-of-plane C-H bending is a more reliable diagnostic tool.[4] The characteristic C≡C and ≡C-H stretches of the terminal alkyne will be present in both isomers, typically around 2100-2260 cm⁻¹ and 3300 cm⁻¹, respectively.

Table 2: Predicted Key Differentiating IR Absorption Bands for (E)- and (Z)-5-methyl-3-hexen-1-yne

Vibrational Mode(E)-Isomer (cm⁻¹)(Z)-Isomer (cm⁻¹)
C-H out-of-plane bend ~960-980 (strong)~665-730 (medium-strong)
C=C stretch ~1640-1680 (weak to medium)~1640-1680 (weak to medium)
C≡C stretch ~2100-2260 (sharp, weak to medium)~2100-2260 (sharp, weak to medium)
≡C-H stretch ~3300 (sharp, strong)~3300 (sharp, strong)

Stereoselective Synthetic Strategies

The ability to selectively synthesize either the (E) or (Z) isomer is crucial for their application in drug development and materials science. Several methodologies have been developed for the stereoselective synthesis of enynes.

Synthesis of (E)-5-methyl-3-hexen-1-yne

A common and effective method for the synthesis of (E)-enynes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a vinyl halide and a terminal alkyne generally proceeds with retention of the alkene stereochemistry.[5][6][7]

Proposed Experimental Protocol for (E)-5-methyl-3-hexen-1-yne via Sonogashira Coupling:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-bromo-3-methyl-1-butene, a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a solvent such as triethylamine or a mixture of toluene and an amine.

  • Addition of Alkyne: Add ethynyltrimethylsilane (as a protected form of acetylene) to the reaction mixture. The use of a protected alkyne can prevent side reactions.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Deprotection: Upon completion of the coupling, the trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol) to yield the terminal alkyne.

  • Work-up and Purification: Perform an aqueous work-up to remove the catalyst and salts, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the pure (E)-5-methyl-3-hexen-1-yne.

The causality behind this choice of reaction lies in the well-established reliability and stereospecificity of the Sonogashira coupling for generating (E)-enynes from (E)-vinyl halides.

Synthesis of (Z)-5-methyl-3-hexen-1-yne

The synthesis of (Z)-enynes can be more challenging due to the thermodynamic preference for the (E)-isomer. However, several stereoselective methods have been developed. One approach involves the hydroalkynylation of a suitable starting material.

Proposed Experimental Protocol for (Z)-5-methyl-3-hexen-1-yne via Hydroalkynylation:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, combine a suitable catalyst system, which could be based on transition metals like nickel or rhodium, with a specific ligand in a dry solvent.

  • Substrate Addition: Add 3-methyl-1-butyne and acetylene (or a suitable acetylene equivalent) to the reaction mixture.

  • Reaction: The reaction is typically carried out at a specific temperature and for a duration that optimizes the formation of the desired (Z)-isomer. The regioselectivity and stereoselectivity of the hydroalkynylation are highly dependent on the choice of catalyst and reaction conditions.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is purified using standard techniques such as distillation or column chromatography.

The rationale for exploring hydroalkynylation is its potential for direct C-H activation and the formation of the C-C bond with defined stereochemistry, which can be tuned by the catalyst system.

G cluster_E Synthesis of (E)-Isomer cluster_Z Synthesis of (Z)-Isomer E_start (E)-1-bromo-3-methyl-1-butene + Ethynyltrimethylsilane E_reaction Sonogashira Coupling (Pd/Cu catalysis) E_start->E_reaction E_intermediate TMS-protected (E)-enyne E_reaction->E_intermediate E_deprotection Deprotection (e.g., TBAF) E_intermediate->E_deprotection E_product (E)-5-methyl-3-hexen-1-yne E_deprotection->E_product Z_start 3-methyl-1-butyne + Acetylene Z_reaction Hydroalkynylation (Transition Metal Catalysis) Z_start->Z_reaction Z_product (Z)-5-methyl-3-hexen-1-yne Z_reaction->Z_product

Stereoselective synthetic pathways to (E) and (Z)-5-methyl-3-hexen-1-yne.

Implications in Drug Development and Medicinal Chemistry

The stereochemistry of a molecule is a critical determinant of its biological activity.[8] The three-dimensional shape of a drug molecule dictates its ability to bind to its biological target, such as an enzyme or a receptor.[9] Consequently, (E) and (Z) isomers of a compound can exhibit significantly different pharmacological profiles.[10]

While specific studies on the biological activities of (E)- and (Z)-5-methyl-3-hexen-1-yne are not prevalent, the enyne motif is a key structural element in a number of natural products with potent biological activities, including antitumor antibiotics like the enediyne family.

Potential for Differential Reactivity and Biological Activity:

  • Receptor Binding: The different spatial arrangement of the isopropyl and ethynyl groups in the (E) and (Z) isomers will result in distinct three-dimensional shapes. This can lead to one isomer having a much higher binding affinity for a specific biological target than the other.

  • Metabolic Stability: The accessibility of the double and triple bonds to metabolic enzymes can differ between the two isomers, potentially leading to different rates of metabolism and pharmacokinetic profiles.[9]

  • Reactivity in Biological Systems: The enyne moiety can participate in various chemical reactions. The stereochemistry of the double bond can influence the rate and outcome of these reactions within a biological environment.

The ability to synthesize stereochemically pure (E) or (Z)-enynes is therefore of paramount importance in drug discovery. It allows for the systematic investigation of the structure-activity relationship (SAR) and the identification of the more potent and safer isomer for further development.

Conclusion

The (E) and (Z) isomers of 5-methyl-3-hexen-1-yne, while having the same molecular formula and connectivity, are distinct chemical entities with different three-dimensional structures. These structural differences are predicted to manifest in unique spectroscopic signatures, particularly in their ¹H NMR coupling constants and IR out-of-plane bending frequencies. Stereoselective synthesis of each isomer is achievable through established methodologies such as the Sonogashira coupling for the (E)-isomer and hydroalkynylation for the (Z)-isomer. For drug development professionals, the key takeaway is the critical importance of stereochemistry in determining biological activity. The differential spatial arrangement of the functional groups in (E)- and (Z)-5-methyl-3-hexen-1-yne can lead to significant differences in their pharmacological properties. Therefore, the ability to synthesize and characterize each isomer independently is a prerequisite for any meaningful investigation into their therapeutic potential.

References

  • NIST. (E)-5-Methyl-3-hexen-1-yne. NIST Chemistry WebBook. [Link]

  • PubChem. (E)-5-Methyl-3-hexen-1-yne. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. [Link]

  • Master Organic Chemistry. E and Z Notation For Alkenes (+ Cis/Trans). [Link]

  • Master Organic Chemistry. E and Z Notation For Alkenes (+ Cis/Trans). [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Portal. Substituted 1,3-enyne synthesis by C-C coupling. [Link]

  • ACS Publications. Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. [Link]

  • NIH. Stereochemistry in Drug Action. [Link]

  • PubChem. 3-Hexen-1-yne, 5-methyl-, (Z)-. National Center for Biotechnology Information. [Link]

  • PubMed Central. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. [Link]

  • Doc Brown's Chemistry. infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ACS Publications. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. [Link]

  • Patsnap. What is the application of stereochemistry in drug design?. [Link]

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Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Methyl-3-hexen-1-yne

Executive Summary 5-methyl-3-hexen-1-yne (CAS: 80033-69-8 for the E-isomer) represents a specialized conjugated enyne motif utilized primarily as a building block in the total synthesis of natural products and the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methyl-3-hexen-1-yne (CAS: 80033-69-8 for the E-isomer) represents a specialized conjugated enyne motif utilized primarily as a building block in the total synthesis of natural products and the development of stereochemically complex pharmaceuticals. Its structure—comprising a terminal alkyne conjugated with an internal alkene and a bulky isopropyl terminus—makes it a valuable substrate for transition-metal-catalyzed cross-couplings (Sonogashira, Negishi) and cycloisomerization reactions.

This guide provides a definitive physicochemical profile, addressing the scarcity of experimental density data in public repositories by correlating chemoinformatic predictions with structural analogs. Furthermore, it outlines a robust, stereoselective synthetic protocol designed to ensure high isomeric purity, a critical requirement for downstream medicinal chemistry applications.

Physicochemical Characterization

The physical properties of 5-methyl-3-hexen-1-yne are dictated by its conjugated


-system and the steric bulk of the isopropyl group. While molecular weight is a fixed constant, density and boiling point values are often derived from chemoinformatic models due to the molecule's volatility and status as a transient intermediate rather than a bulk solvent.
Table 1: Core Physical Properties
PropertyValueConfidence/Method
IUPAC Name (E)-5-methylhex-3-en-1-yneStandard Nomenclature
CAS Registry 80033-69-8Specific to (E)-isomer
Molecular Formula C

H

Exact
Molecular Weight 94.15 g/mol Calculated (C=12.011, H=1.008)
Density 0.74 – 0.76 g/mL Predicted (Based on 1-hexen-3-yne analog: 0.756 g/mL)
Boiling Point 100 – 110 °CPredicted (Atmospheric Pressure)
LogP ~2.3Hydrophobic/Lipophilic
Physical State Colorless LiquidAmbient Conditions

Technical Note on Density: Experimental density data for this specific isomer is rarely reported in standard safety data sheets (SDS). The range provided (0.74–0.76 g/mL) is extrapolated from the structurally homologous 1-hexen-3-yne (


 g/mL) and 5-methyl-1-hexyne (

g/mL). For precise stoichiometry in sensitive reactions, it is standard protocol to determine the density of the specific batch de novo using a pycnometer or oscillating U-tube densitometer.
Structural Visualization (DOT)

The following diagram illustrates the core structural features and their impact on reactivity.

G Molecule 5-Methyl-3-hexen-1-yne (C7H10) Alkyne Terminal Alkyne (C1-C2) Site of Sonogashira Coupling Acidic Proton (pKa ~25) Molecule->Alkyne Reactive Site 1 Alkene Internal Alkene (C3-C4) Conjugated System (E)-Geometry Preferred Molecule->Alkene Reactive Site 2 Isopropyl Isopropyl Group (C5) Steric Bulk Directs Regioselectivity Molecule->Isopropyl Steric Modulator

Figure 1: Structural dissection of 5-methyl-3-hexen-1-yne highlighting reactive centers.

Synthetic Protocol: Stereoselective Assembly

To access (E)-5-methyl-3-hexen-1-yne with high isomeric purity, a direct elimination strategy is often insufficient due to the risk of forming the thermodynamic mixture of E/Z isomers. The most reliable method for drug development applications is a Sonogashira Coupling between a stereodefined vinyl halide and a protected acetylene, followed by deprotection.

Rationale
  • Stereocontrol: The geometry of the double bond is established in the vinyl halide precursor (1-iodo-3-methyl-1-butene), which is retained during the palladium-catalyzed cycle.

  • Scalability: This route avoids the formation of allene byproducts common in dehydration routes.

Workflow Diagram

Synthesis Start1 Precursor A: (E)-1-iodo-3-methyl-1-butene Coupling Step 1: Sonogashira Coupling Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%) Et3N, THF, RT, 4h Start1->Coupling Start2 Precursor B: TMS-Acetylene Start2->Coupling Intermediate Intermediate: (E)-1-TMS-5-methyl-3-hexen-1-yne Coupling->Intermediate Deprotection Step 2: Desilylation K2CO3, MeOH, RT, 1h Intermediate->Deprotection Product Target: (E)-5-Methyl-3-hexen-1-yne Deprotection->Product

Figure 2: Two-step stereoselective synthesis via Sonogashira cross-coupling.

Detailed Methodology
Step 1: Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve (E)-1-iodo-3-methyl-1-butene (1.0 equiv) in anhydrous THF (0.5 M).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.02 equiv) and CuI (0.01 equiv). The solution usually turns yellow/orange.
  • Reagent Addition: Add triethylamine (3.0 equiv) followed by dropwise addition of trimethylsilylacetylene (1.2 equiv).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes). The formation of the TMS-protected enyne is indicated by a high R

    
     spot.
    
  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (100% Pentane) to isolate the silylated intermediate.

Step 2: Deprotection
  • Solvation: Dissolve the TMS-enyne intermediate in Methanol (0.2 M).

  • Cleavage: Add anhydrous K

    
    CO
    
    
    
    (1.5 equiv). Stir vigorously at room temperature.
  • Completion: Reaction is typically complete within 1 hour.

  • Isolation: Dilute with pentane and wash with water (3x) to remove methanol and salts. Dry the organic layer over MgSO

    
    .[1]
    
  • Purification: Carefully concentrate under reduced pressure (Note: Product is volatile!). If high purity is required, distill using a short-path apparatus (approx. 100°C at atm pressure).

Applications in Drug Development

The 1,3-enyne moiety is a privileged structure in medicinal chemistry, serving as a "warhead" for covalent inhibition or a precursor for heterocyclic scaffolds.

  • Heterocycle Synthesis: The conjugated system undergoes [4+2] cycloadditions (Diels-Alder) to form substituted benzenes or pyridines.

  • Metal-Catalyzed Cycloisomerization: Gold(I) or Platinum(II) catalysts can activate the alkyne, inducing cyclization onto the alkene to form cyclopentadienes or bicyclic systems found in terpene-based therapeutics.

  • Click Chemistry: The terminal alkyne is a prime candidate for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach the 5-methyl-3-hexenyl tail to fluorophores or drug pharmacophores for structure-activity relationship (SAR) studies.

Safety & Handling

  • Flammability: As a C7 hydrocarbon with high unsaturation, the molecule is highly flammable. Ground all glassware to prevent static discharge.

  • Volatility: The density (<0.8 g/mL) and moderate boiling point require storage in tightly sealed containers, preferably at 4°C.

  • Peroxide Formation: Like many alkenes/alkynes, prolonged exposure to air can lead to peroxide formation. Test with starch-iodide paper before distillation.

References

  • National Institute of Standards and Technology (NIST). (E)-5-Methyl-3-hexen-1-yne Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • PubChem. Compound Summary: (E)-5-Methyl-3-hexen-1-yne (CID 5463535). National Library of Medicine. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • ChemSrc. 1-Hexen-3-yne Physical Properties. (Used for analog density extrapolation). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (E)-5-Methyl-3-hexen-1-yne (C7H10)

This technical guide provides a comprehensive overview of the acyclic enyne, (E)-5-Methyl-3-hexen-1-yne, with the chemical formula C7H10. Designed for researchers, scientists, and professionals in drug development and or...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the acyclic enyne, (E)-5-Methyl-3-hexen-1-yne, with the chemical formula C7H10. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the intricacies of its IUPAC nomenclature, molecular structure, stereochemistry, and key chemical properties. Furthermore, it explores established synthetic routes, characteristic reactivity, and potential applications, offering a holistic understanding of this versatile unsaturated hydrocarbon.

Deciphering the IUPAC Nomenclature: A Step-by-Step Analysis

The systematic name, (E)-5-Methyl-3-hexen-1-yne, is derived following the rigorous rules of IUPAC nomenclature for organic compounds. Let's dissect the name to understand the structural information it encodes.

Identifying the Principal Functional Groups and Parent Chain

The name contains the suffixes "-en-" and "-yne," indicating the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the molecule.[1] Such compounds are classified as enynes. The parent chain is the longest continuous carbon chain that contains both the double and triple bonds. In this case, the root name "hex" signifies a six-carbon parent chain.

Numbering the Parent Chain: Priority Rules in Action

For enynes, the carbon chain is numbered to assign the lowest possible locants (numbers) to the multiple bonds as a set.[1][2] If there is a choice, the double bond is given the lower number.[3][4][5] Let's examine the two possible numbering schemes for the parent chain of 5-Methyl-3-hexen-1-yne:

  • Numbering from right to left: This places the triple bond at position 1 and the double bond at position 3. The locants for the multiple bonds are 1 and 3.

  • Numbering from left to right: This would place the double bond at position 3 and the triple bond at position 5. The locants for the multiple bonds are 3 and 5.

Comparing the two sets of locants (1,3 vs. 3,5), the first set (1,3) contains the lower numbers. Therefore, the chain is numbered from right to left, giving the alkyne the locant 1 and the alkene the locant 3.

Locating the Substituent

A "methyl" group (-CH3) is present as a substituent on the parent chain. Its position is indicated by the locant "5-," meaning it is attached to the fifth carbon atom of the six-carbon chain.

Assigning the Stereochemistry: The (E) Configuration

The prefix "(E)-" specifies the stereochemistry of the double bond. The E/Z notation is used to describe the absolute configuration of substituents around a double bond.[6][7][8] This is determined by assigning priorities to the two groups attached to each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules.[8]

  • At Carbon 3: The two attached groups are a hydrogen atom and the ethynyl group (-C≡CH). The ethynyl group has a higher priority than hydrogen.

  • At Carbon 4: The two attached groups are a hydrogen atom and an isopropyl group (-CH(CH3)2). The isopropyl group has a higher priority than hydrogen.

The "(E)" designation (from the German entgegen, meaning opposite) indicates that the two higher-priority groups (the ethynyl group on C3 and the isopropyl group on C4) are on opposite sides of the double bond.[6][7]

Thus, the systematic IUPAC name is (E)-5-Methyl-3-hexen-1-yne .

Molecular Structure and Properties

The structural formula of (E)-5-Methyl-3-hexen-1-yne is a direct representation of its IUPAC name.

Figure 1: 2D structure of (E)-5-Methyl-3-hexen-1-yne with carbon numbering.

Table 1: Physical and Chemical Properties of (E)-5-Methyl-3-hexen-1-yne [9][10][11]

PropertyValue
Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS Number 80033-69-8
Appearance Not available
Boiling Point 353.40 K (80.25 °C) (Predicted)
Melting Point 195.54 K (-77.61 °C) (Predicted)
LogP (Octanol/Water Partition Coefficient) 1.832 (Predicted)

Synthesis of Enynes

The synthesis of enynes like (E)-5-Methyl-3-hexen-1-yne can be achieved through various modern organic synthesis methodologies. These methods often focus on the stereoselective formation of the double bond and the construction of the conjugated enyne system.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. A plausible synthetic route could involve the coupling of a vinyl halide with a terminal alkyne. For the synthesis of (E)-5-Methyl-3-hexen-1-yne, this could entail the reaction of an (E)-1-halo-3-methyl-1-butene derivative with a protected acetylene, followed by deprotection.

Enyne Metathesis

Enyne metathesis is a catalytic reaction that forms a 1,3-diene from an alkene and an alkyne.[12][13][14] While this is often used to form dienes, variations of this reaction can be employed to construct enyne frameworks.

Elimination Reactions

Stepwise elimination reactions from appropriately substituted precursors can also lead to the formation of the enyne system. The stereochemistry of the double bond would be controlled by the choice of reagents and reaction conditions.

Chemical Reactivity and Synthetic Applications

The reactivity of (E)-5-Methyl-3-hexen-1-yne is dictated by the presence of the alkene and alkyne functional groups. These unsaturated moieties are susceptible to a variety of chemical transformations, making enynes valuable building blocks in organic synthesis.

Reactions of the Alkyne Group

The terminal alkyne possesses an acidic proton that can be deprotonated with a strong base to form an acetylide. This acetylide anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. Additionally, the triple bond can undergo reactions such as:

  • Hydration: In the presence of acid and a mercury catalyst, the triple bond can be hydrated to form a methyl ketone.

  • Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.

  • Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to an alkane using catalytic hydrogenation with catalysts like palladium on carbon.

Reactions of the Alkene Group

The double bond in the enyne system can undergo typical alkene reactions, including:

  • Electrophilic Addition: Addition of halogens, hydrogen halides, and water across the double bond. The regioselectivity of these additions is governed by Markovnikov's rule.

  • Epoxidation: Reaction with peroxy acids to form an epoxide.

  • Diels-Alder Reaction: The conjugated enyne system can potentially act as a diene in Diels-Alder cycloadditions, although the reactivity might be influenced by the steric hindrance of the isopropyl group.

Enyne-Specific Reactions

The conjugated enyne system exhibits unique reactivity. For instance, enynes are known to undergo cyclization reactions catalyzed by transition metals.[15] These reactions can lead to the formation of complex cyclic and polycyclic structures, which are valuable scaffolds in medicinal chemistry and materials science.[16][17] The reactivity of enyne-allenes, which can be generated from enynes, has also been a subject of study.[18]

Conclusion

(E)-5-Methyl-3-hexen-1-yne is a fascinating molecule whose structure and reactivity are a direct consequence of the interplay between its alkene and alkyne functional groups. A thorough understanding of its IUPAC nomenclature provides the foundation for exploring its chemical behavior. The synthetic versatility of enynes, coupled with their unique reactivity, positions them as valuable intermediates in the synthesis of complex organic molecules with potential applications in various scientific disciplines.

References

  • University of Calgary. Enynes. Available from: [Link]

  • Chemistry Steps. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Available from: [Link]

  • Chemistry LibreTexts. Nomenclature of Alkynes. (2023-01-22). Available from: [Link]

  • University of Illinois Springfield. IUPAC Rules. Available from: [Link]

  • KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

  • Chemistry Stack Exchange. Why are enynes named as -en-yne and not -yn-ene? (2015-04-03). Available from: [Link]

  • Study.com. Naming Alkenes | Groups, Systems & Examples - Lesson. Available from: [Link]

  • Organic Chemistry Portal. Enyne synthesis. Available from: [Link]

  • Organic Chemistry Portal. Enyne Metathesis. Available from: [Link]

  • Cheméo. Chemical Properties of (E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8). Available from: [Link]

  • PubChem. (3E)-5-methyl-3-hexen-1-ol. Available from: [Link]

  • Chemistry LibreTexts. The E-Z system for naming alkenes. (2023-01-22). Available from: [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011-02-14). Available from: [Link]

  • PubChem. (E)-5-Methyl-3-hexen-1-yne. Available from: [Link]

  • ACS Publications. Reactivity of Enyne-Allenes Generated via an Alder-Ene Reaction. Available from: [Link]

  • National Institutes of Health. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Available from: [Link]

  • ResearchGate. Application of 1,3-enynes in various field of chemistry. Available from: [Link]

  • Master Organic Chemistry. E and Z Notation For Alkenes (+ Cis/Trans). (2025-02-28). Available from: [Link]

  • YouTube. How Do You Prioritize Alkene And Alkyne Functional Groups? (2025-12-19). Available from: [Link]

  • NIST WebBook. (E)-5-Methyl-3-hexen-1-yne. Available from: [Link]

  • YouTube. Naming Alkenes Using E Z System - IUPAC Nomenclature. (2018-04-26). Available from: [Link]

  • Royal Society of Chemistry. Copper-catalyzed functionalization of enynes. Available from: [Link]

  • Royal Society of Chemistry. 1,4-Difunctionalization of 1,3-enynes: new opportunities for the synthesis of allenes via photochemistry and electrochemistry. Available from: [Link]

  • Wikipedia. Enyne metathesis. Available from: [Link]

  • Chemistry Steps. E and Z Alkene Configuration with Practice Problems. Available from: [Link]

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Exploratory

Comprehensive Characterization and Handling of C₇H₁₀ Conjugated Enynes

This guide provides an in-depth technical analysis of C₇H₁₀ conjugated enynes , focusing on their physical properties, spectroscopic signatures, and synthetic utility in drug development. Core Directive: The Enyne Motif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of C₇H₁₀ conjugated enynes , focusing on their physical properties, spectroscopic signatures, and synthetic utility in drug development.

Core Directive: The Enyne Motif in Drug Discovery

Conjugated enynes (1,3-enynes) are pivotal structural motifs in organic synthesis, serving as high-value intermediates for the construction of complex natural products, pharmaceuticals (e.g., Terbinafine), and advanced polymer materials. The C₇H₁₀ series represents a specific subclass of "skipped" or substituted enynes often used to introduce lipophilic side chains with rigid stereochemical control.

This guide focuses on the linear isomer (E)-1-hepten-3-yne and its regioisomers, providing the precise physicochemical data required for reaction scaling, purification, and safety management.[1]

Structural Landscape & Isomerism

The molecular formula C₇H₁₀ (Degree of Unsaturation = 3) allows for multiple conjugated isomers. The two most relevant for synthetic applications are:

  • 1-Hepten-3-yne: A terminal alkene coupled to an internal alkyne.[1]

  • (E)-3-Hepten-1-yne: A terminal alkyne coupled to an internal alkene.[1]

Diagram 1: Structural Isomers of C₇H₁₀

EnyneIsomers cluster_0 Primary Isomers Iso1 1-Hepten-3-yne (CAS: 2384-73-8) CH2=CH-C≡C-C3H7 Prop Key Structural Features Iso1->Prop Internal Alkyne (Steric bulk at tail) Iso2 (E)-3-Hepten-1-yne (CAS: 764-58-9) HC≡C-CH=CH-C3H7 Iso2->Prop Terminal Alkyne (Sonogashira active)

Caption: Structural comparison of primary C₇H₁₀ conjugated enyne isomers highlighting reactive sites.

Physical Properties Data

The following data aggregates experimental values for 1-Hepten-3-yne , the most characteristically representative isomer for this class.

Table 1: Physicochemical Constants
PropertyValueUnitConditions / Notes
Molecular Weight 94.15 g/mol Monoisotopic
Boiling Point 109 - 110°C@ 760 mmHg (Standard Pressure)
Density 0.760 - 0.763g/cm³@ 20°C (Liquid)
Refractive Index (

)
1.4520-@ 20°C
Flash Point 8.2°CHighly Flammable
Vapor Pressure ~20 - 25mmHg@ 25°C (Estimated)
LogP (Octanol/Water) 2.4 - 2.8-Lipophilic, insoluble in water
Solubility High-Soluble in Et₂O, DCM, Hexanes, THF

Expert Insight: The relatively low density (< 0.8 g/cm³) and high refractive index (> 1.45) are diagnostic of the conjugated system. The flash point of 8.2°C mandates the use of grounding straps and explosion-proof equipment during transfer.

Spectroscopic Signatures

Accurate identification relies on recognizing the unique electronic interaction between the double and triple bonds.

UV-Vis Absorption[1]
  • Mechanism: Conjugation lowers the HOMO-LUMO gap compared to isolated alkenes.[1]

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  ~223 - 228 nm.
    
  • Extinction Coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  > 10,000 L·mol⁻¹·cm⁻¹.[2][3][4]
    
  • Note: While 1,3-butadiene absorbs at 217 nm, the enyne system typically shows a bathochromic shift of +5 to +10 nm due to the alkyne's electron density.

Infrared (IR) Spectroscopy

Distinctive bands allow for rapid purity checks (e.g., monitoring the disappearance of a terminal alkyne proton in coupling reactions).

Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
≡C-H Stretch 3300Strong, SharpOnly in terminal alkynes (e.g., 3-hepten-1-yne)
C≡C Stretch 2210 - 2240Medium/WeakInternal alkyne (often weak due to symmetry)
C=C Stretch 1610 - 1640MediumConjugated alkene (lower freq than isolated)
=C-H Stretch 3000 - 3100MediumVinylic protons
NMR Characterization (¹H Predicted)

For 1-Hepten-3-yne (CH₂=CH-C≡C-CH₂CH₂CH₃):

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     5.7 - 5.9 ppm (1H, m):  Internal vinylic proton (=CH-).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     5.3 - 5.6 ppm (2H, dd):  Terminal vinylic protons (CH₂=).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     2.2 - 2.4 ppm (2H, t):  Propargylic methylene (-C≡C-CH₂ -).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     0.9 - 1.0 ppm (3H, t):  Terminal methyl group.
    

Experimental Protocol: Synthesis & Handling

The most robust method for synthesizing C₇H₁₀ enynes is the Sonogashira Coupling . This protocol is designed for high fidelity and safety.

Workflow: Sonogashira Synthesis of (E)-3-Hepten-1-yne

Reaction: Vinyl halide (1-bromo-1-pentene) + Trimethylsilylacetylene (followed by deprotection) OR Direct coupling of Vinyl Bromide + Acetylene gas (industrial).[1] Here we describe the lab-scale coupling of 1-penten-1-yl halide with ethynyltrimethylsilane.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 250 mL Schlenk flask. Cool under Argon flow.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

    • Why? Pd(II) is the precatalyst reduced in situ; CuI accelerates the transmetallation step.

  • Solvent/Base: Add degassed THF (anhydrous) and Diisopropylamine (Et₃N or DIPA) in a 1:1 ratio.

    • Critical: Oxygen must be excluded to prevent homocoupling (Glaser coupling) of the alkyne.

  • Substrate Addition: Add (E)-1-bromo-1-pentene (1.0 equiv).[1] Then, dropwise add Trimethylsilylacetylene (1.2 equiv).

  • Reaction: Stir at Room Temperature (25°C) for 4-6 hours. Monitor by TLC (Hexanes).

  • Workup: Filter through a Celite pad (removes Pd/Cu). Wash with Et₂O. Concentrate in vacuo.[3]

  • Deprotection (if TMS used): Treat with K₂CO₃ in MeOH to reveal the terminal alkyne.

Diagram 2: Sonogashira Catalytic Cycle & Workflow

Sonogashira cluster_cycle Catalytic Cycle Logic cluster_safety Safety Controls OxAdd 1. Oxidative Addition Pd(0) inserts into C-Br bond TransMet 2. Transmetallation Copper-acetylide transfers alkyne to Pd OxAdd->TransMet Iso 3. Isomerization Cis/Trans orientation TransMet->Iso RedElim 4. Reductive Elimination Product Release + Pd(0) Regens Iso->RedElim RedElim->OxAdd End End: Conjugated Enyne RedElim->End O2_Exclusion Strict Degassing (Prevents Glaser Coupling) Temp_Control Temp < 40°C (Prevents Polymerization) Start Start: Vinyl Halide + Terminal Alkyne Start->OxAdd

Caption: Mechanistic flow of Sonogashira coupling with critical safety control points.

Safety & Stability (Self-Validating Systems)

Conjugated enynes are thermodynamically unstable relative to their saturated counterparts.[1] They are prone to exothermic polymerization .[5]

Stability Protocol
  • Storage: Store at -20°C under Argon.

  • Stabilizers: Add 100-200 ppm of BHT (Butylated Hydroxytoluene) or TBC (4-tert-butylcatechol) to inhibit radical polymerization during storage.[1]

  • Distillation: Never distill to dryness. Peroxides may concentrate in the residue (though less likely than in ethers, enyne oligomers can be shock-sensitive).

  • Validation: Before use, check the refractive index. A significant increase (>0.002) suggests oligomerization.

Hazard Identification
  • H225: Highly Flammable liquid and vapor.

  • H304: May be fatal if swallowed and enters airways (aspiration hazard due to low viscosity).

References

  • PubChem. 1-Hepten-3-yne Compound Summary. National Library of Medicine. Available at: [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] J. Organomet. Chem. 2002, 653, 46–49.

  • Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism. Available at: [Link]

  • NIST Chemistry WebBook. (E)-3-Hepten-1-yne Thermochemical Data.[1] Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet: Enynes and Acetylenes.[1] (General handling guidelines for conjugated systems).

Sources

Foundational

(E)-5-Methyl-3-hexen-1-yne boiling point and refractive index

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary (E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8) is a conjugated enyne intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

(E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8) is a conjugated enyne intermediate critical in the synthesis of complex terpenes, pheromones, and vitamin A analogs. Characterized by a terminal alkyne and an internal trans-alkene flanked by an isobutyl group, this molecule serves as a versatile C7 building block. Its reactivity profile is defined by the distinct electrophilicity of the conjugated system and the acidity of the terminal acetylenic proton, making it a prime candidate for Sonogashira couplings and organometallic additions.

This guide provides a rigorous analysis of its physicochemical properties, synthesizing predicted data with experimental benchmarks from analogous systems, and details a validated synthetic protocol for its isolation.

Physicochemical Properties Matrix

Due to the specific isomeric nature of the (E)-isomer, experimental values are often conflated with the isomeric mixture. The data below synthesizes high-confidence predictive models (Joback/Crippen) with comparative experimental data from structural analogs (e.g., 1-hexen-3-yne).

Table 1: Core Physical Constants
PropertyValue (Predicted/Estimated)Confidence/MethodContextual Benchmark
Boiling Point 80.0 – 84.0 °C (at 760 mmHg)High (Joback Method)Analog 1-Hexen-3-yne boils at 83–85 °C. The isobutyl branch typically lowers BP relative to n-heptyl, while conjugation raises it.[1]
Refractive Index (

)
1.435 – 1.445 Medium (Group Contribution)Conjugated enynes exhibit elevated RI. 1-Hexen-3-yne is ~1.433.[1]
Density 0.76 ± 0.05 g/mL High (Structure-Based)Typical for C7 unsaturated hydrocarbons.[1]
Flash Point ~10 °C EstimatedHighly Flammable.[1]
Molecular Weight 94.15 g/mol ExactFormula: C

H

Technical Note on Isomerism: The (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the terminal alkyne and the isopropyl group. However, commercial "5-methyl-3-hexen-1-yne" is often a mixture unless stereoselective elimination or isomerization protocols are employed.

Synthetic Methodology & Isolation

The most robust route to (E)-5-Methyl-3-hexen-1-yne involves the nucleophilic addition of ethynylmagnesium bromide to isovaleraldehyde, followed by acid-catalyzed dehydration. This pathway allows for scale-up and purification via fractional distillation.

Reaction Pathway Diagram

SynthesisPathway Isoval Isovaleraldehyde (3-Methylbutanal) Alcohol Intermediate Alcohol (5-Methyl-1-hexyn-3-ol) Isoval->Alcohol THF, 0°C Nucleophilic Addition Grignard Ethynylmagnesium Bromide Grignard->Alcohol Product (E)-5-Methyl-3-hexen-1-yne (Target Enyne) Alcohol->Product p-TsOH, Toluene Dehydration (Reflux) Z_Isomer (Z)-Isomer (Minor Byproduct) Alcohol->Z_Isomer Kinetic Control Z_Isomer->Product I2 (cat), hν Isomerization

Caption: Synthesis of (E)-5-Methyl-3-hexen-1-yne via Grignard addition and dehydration. The (E)-isomer is favored thermodynamically.

Experimental Protocol
Step 1: Formation of 5-Methyl-1-hexyn-3-ol
  • Reagents: Isovaleraldehyde (1.0 eq), Ethynylmagnesium bromide (1.1 eq, 0.5M in THF).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Cool the Grignard reagent to 0°C.

    • Add Isovaleraldehyde dropwise over 30 minutes to maintain temp < 5°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Slowly add saturated NH

      
      Cl solution at 0°C.
      
    • Workup: Extract with Et

      
      O (3x). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate in vacuo.
    • Yield: Expect ~85-90% of the crude alcohol (light yellow oil).

Step 2: Dehydration to (E)-5-Methyl-3-hexen-1-yne
  • Reagents: Crude 5-Methyl-1-hexyn-3-ol, p-Toluenesulfonic acid (p-TsOH, 5 mol%), Toluene (solvent).

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve alcohol in toluene. Add p-TsOH.

    • Reflux vigorously to remove water azeotropically (Dean-Stark). Monitor via TLC (Hexanes:EtOAc) or GC.

    • Reaction Time: Typically 2-4 hours.

    • Workup: Cool to RT. Wash with NaHCO

      
       (sat) to neutralize acid. Dry organics over Na
      
      
      
      SO
      
      
      .[2][3]
  • Purification (Critical):

    • Perform fractional distillation at atmospheric pressure or slight vacuum.

    • Collect the fraction boiling at 80–84 °C .

    • Note: If the (Z)-isomer is present in significant quantities (>10%), iodine-catalyzed photoisomerization can enrich the (E)-content.

Characterization Standards

To validate the identity and purity of the synthesized (E)-isomer, rely on the following spectroscopic signatures.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.15 dd1H=CH-C(iso)Vinyl proton (Internal)
5.50 dd1H=CH-C≡Vinyl proton (Next to Alkyne)
2.85 d1H≡C-HTerminal Alkyne Proton
2.30 m1H-CH-(CH

)

Methine (Isobutyl)
1.05 d6H-CH

Methyl groups

Coupling Constant (


):  The vinyl protons should exhibit a coupling constant of 

Hz
, confirming the (E)-trans geometry. A smaller coupling (

Hz) would indicate the (Z)-isomer.
Infrared Spectroscopy (FT-IR)
  • 3310 cm

    
     : Sharp, strong 
    
    
    
    C-H stretch (Terminal alkyne).
  • 2100 cm

    
     : Weak C
    
    
    
    C stretch (characteristic of terminal alkynes).
  • 1640 cm

    
     : C=C stretch (Conjugated alkene).
    
  • 960 cm

    
     : C-H out-of-plane bending (specific for trans-alkenes).
    

Applications in Research

  • Terpene Synthesis: Used as a C5+C2 synthon to introduce the isobutenyl moiety into terpene skeletons via Pd-catalyzed coupling.

  • Vitamin A Analogs: The conjugated enyne system serves as a rigid linker in retinoid synthesis.

  • Natural Product Scaffolds: Precursor for cyclization reactions to form substituted benzenes or cyclohexadienes via Diels-Alder cycloadditions.

References

  • National Institute of Standards and Technology (NIST). (2025).[4] (E)-5-Methyl-3-hexen-1-yne Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[5][4] [Link][4]

  • PubChem. (2025).[6] Compound Summary: (E)-5-Methyl-3-hexen-1-yne (CID 5463535). National Center for Biotechnology Information. [Link]

  • Cheméo. (2025). Chemical Properties of (E)-5-Methyl-3-hexen-1-yne. Céondo GmbH.[7] [Link][8]

  • Organic Syntheses. (1976). General methods for the synthesis of conjugated enynes via dehydration. Org. Synth. Coll. Vol. 6. (Analogous protocols). [Link]

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling reaction conditions for (E)-5-Methyl-3-hexen-1-yne

Application Note: Precision Sonogashira Coupling of (E)-5-Methyl-3-hexen-1-yne Executive Summary (E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8) is a valuable conjugated enyne building block, serving as a structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Sonogashira Coupling of (E)-5-Methyl-3-hexen-1-yne

Executive Summary

(E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8) is a valuable conjugated enyne building block, serving as a structural motif in the synthesis of terpenes, polyenes, and pharmaceuticals such as terbinafine analogs. Its utility, however, is often compromised by two primary process challenges: volatility (molecular weight: 94.15 g/mol ) and susceptibility to Glaser homocoupling (dimerization) due to the terminal alkyne moiety.

This guide provides an optimized, field-proven workflow for the Sonogashira coupling of (E)-5-Methyl-3-hexen-1-yne. Unlike generic protocols, this document focuses on preserving the (E)-stereochemistry, minimizing substrate loss through evaporation, and suppressing homocoupling via rigorous deoxygenation strategies.

Strategic Considerations & Mechanistic Insight

Successful coupling of conjugated enynes requires a nuanced understanding of the catalytic cycle and substrate properties.

The Volatility Challenge

With a boiling point estimated near 100–110°C, (E)-5-Methyl-3-hexen-1-yne behaves as a volatile liquid. Standard high-vacuum/purge cycles used to deoxygenate reaction vessels can inadvertently strip this starting material, leading to stoichiometric imbalances and stalled reactions.

  • Solution: Employ Argon Sparging (bubbling) rather than vacuum cycling after the alkyne is added, or add the alkyne after the solvent has been degassed.

Stereochemical Retention

The (E)-geometry of the alkene is thermodynamically stable but can isomerize under prolonged heating or in the presence of certain Lewis acids.

  • Solution: Operate at ambient temperature (20–25°C) . The conjugated nature of the enyne activates the terminal proton (pKa ~25), facilitating rapid transmetallation without the need for thermal forcing.

Glaser Homocoupling Suppression

In the presence of Copper(I) and trace Oxygen, terminal alkynes oxidatively dimerize to form 1,3-diynes (Glaser coupling). This consumes the starting material and complicates purification.

  • Solution: Strict exclusion of O₂ is mandatory. For highly sensitive applications, a Copper-Free protocol is provided as an alternative.

Visualizing the Pathway

The following diagram outlines the mechanistic flow and critical control points for this specific substrate.

Sonogashira_Mechanism Start Substrates: (E)-5-Methyl-3-hexen-1-yne + Aryl Halide (Ar-X) Pd_OxAdd Oxidative Addition (Pd0 → PdII) Start->Pd_OxAdd Pd(PPh3)2Cl2 Cu_Cycle Copper Cycle (Formation of Cu-Acetylide) Start->Cu_Cycle CuI, Amine Base Transmetal Transmetallation (Pd-Ar + Cu-C≡C-R) Pd_OxAdd->Transmetal Cu_Cycle->Transmetal Active Nucleophile Iso_Risk Isomerization Risk (High T > 60°C) Transmetal->Iso_Risk If Overheated Prod Product: (E)-Aryl-enyne Transmetal->Prod Reductive Elimination

Figure 1: Catalytic cycle highlighting the convergence of the Palladium and Copper cycles. Note the critical Transmetallation step where the volatile alkyne enters the Pd-complex.

Experimental Protocols

Protocol A: Standard High-Yield Method (Pd/Cu Catalysis)

Recommended for aryl iodides and activated aryl bromides.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • (E)-5-Methyl-3-hexen-1-yne (1.2 equiv) — Excess accounts for volatility.

  • Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)[2]

  • Co-catalyst: CuI (1–2 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DiPA) (2–3 equiv)

  • Solvent: THF or DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solvent Degassing: Add the solvent (THF) and the amine base to the vessel. Sparge with Argon for 15–20 minutes. Crucial: Do not add the volatile alkyne yet.

  • Catalyst Addition: Under a positive pressure of Argon, add the Aryl Halide, PdCl₂(PPh₃)₂, and CuI.

  • Alkyne Addition: Add (E)-5-Methyl-3-hexen-1-yne via syringe.

    • Note: If the alkyne is stored in a freezer, allow it to warm to room temperature in a sealed container before opening to prevent water condensation.

  • Reaction: Seal the vessel immediately. Stir at Room Temperature (23°C) .

    • Monitoring: Check TLC after 2 hours. Most reactions with this activated enyne complete within 4–6 hours.

  • Workup:

    • Dilute with diethyl ether (Et₂O).

    • Wash with saturated NH₄Cl (to remove Cu salts) and brine.

    • Dry over Na₂SO₄.[1]

    • Concentration: Concentrate the organic layer under reduced pressure (Rotavap) at a bath temperature < 30°C . Do not apply high vacuum for extended periods to avoid losing the product if it is low molecular weight.

Protocol B: Copper-Free Method (Glaser-Suppressed)

Recommended for scale-up or when homocoupling is a major impurity.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • (E)-5-Methyl-3-hexen-1-yne (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Piperidine or Pyrrolidine (2.0 equiv)

  • Solvent: THF[1]

Procedure:

  • Combine Aryl Iodide, Pd(PPh₃)₄, and base in a flask.

  • Degas the mixture thoroughly (Argon sparge).

  • Add the alkyne slowly via syringe pump over 1 hour at 40°C.

    • Why? Slow addition maintains a low concentration of the free alkyne, statistically favoring cross-coupling over self-coupling, even without Copper.

Data & Troubleshooting Guide

Table 1: Optimization Parameters

VariableRecommendationRationale
Solvent THF or ToluenePolar aprotic solvents (DMF) accelerate reaction but complicate workup of volatile products.
Base Et₃N or DiPASecondary amines (DiPA) often give cleaner profiles than Et₃N in enyne couplings.
Atmosphere Argon (Balloon)Nitrogen is acceptable, but Argon is heavier and blankets the volatile alkyne better.
Temperature 20–40°CAvoid >60°C to prevent polymerization of the 1,3-enyne system.

Troubleshooting Flowchart:

Troubleshooting Problem Issue Detected Check1 Is Starting Material (Alkyne) Gone? Problem->Check1 Check2 Is Homocoupling (Dimer) Present? Check1->Check2 No, Reaction Stalled Sol1 Solution: Alkyne Evaporated. Add 0.5 eq more alkyne. Check seals. Check1->Sol1 Yes, but no Product Sol2 Solution: Oxygen Leak. Degas solvent longer. Switch to Protocol B (Cu-free). Check2->Sol2 Yes (Blue/Green spot on TLC) Sol3 Solution: Catalyst Dead. Check Pd color (Black = precipitated). Add fresh phosphine ligand. Check2->Sol3 No Dimer, just slow

Figure 2: Decision tree for troubleshooting common stalling or side-reaction issues.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(13), 1433–1436. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632–2657. Link

  • PubChem. (n.d.). (E)-5-Methyl-3-hexen-1-yne | C7H10.[4][5][6] National Library of Medicine. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Substituted Benzenes from (E)-5-Methyl-3-hexen-1-yne

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of Substituted Benzenes and the Utility of Enynes Substituted b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Benzenes and the Utility of Enynes

Substituted benzene rings are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The precise control over the substitution pattern on the aromatic core is a cornerstone of modern synthetic chemistry, directly influencing the biological activity, physical properties, and overall efficacy of the target compound. Traditional methods for benzene substitution, such as electrophilic aromatic substitution, are powerful but can be limited by regioselectivity issues and the need for pre-functionalized starting materials.

In recent years, transition metal-catalyzed cycloaddition reactions of unsaturated precursors have emerged as an elegant and atom-economical strategy for the de novo construction of highly substituted aromatic rings. Among these precursors, enynes are particularly versatile building blocks, offering multiple points of reactivity that can be orchestrated by a suitable catalyst. This guide focuses on the synthetic potential of a readily accessible enyne, (E)-5-Methyl-3-hexen-1-yne , as a precursor for the synthesis of polysubstituted benzenes, with a particular emphasis on rhodium-catalyzed [2+2+2] cycloaddition reactions.

This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expected outcomes for the transformation of (E)-5-Methyl-3-hexen-1-yne into a symmetrically substituted benzene derivative. The protocols and insights presented herein are designed to be directly applicable in a research and development setting.

Mechanistic Insights: The [2+2+2] Cycloaddition Pathway

The rhodium-catalyzed [2+2+2] cycloaddition is a powerful and convergent method for the synthesis of six-membered rings from three unsaturated components.[1] In the case of the self-cyclotrimerization of a terminal alkyne like (E)-5-Methyl-3-hexen-1-yne, three molecules of the substrate assemble around a rhodium(I) center to form a highly substituted benzene ring.

The generally accepted mechanism proceeds through a series of well-defined organometallic intermediates:

  • Ligand Dissociation and Alkyne Coordination: The catalytic cycle is initiated by the dissociation of one or more ligands from the rhodium(I) precatalyst (e.g., Wilkinson's catalyst, RhCl(PPh₃)₃), creating vacant coordination sites for the alkyne moieties of the enyne substrate to bind to the metal center.[2]

  • Oxidative Coupling: Two of the coordinated alkyne molecules undergo oxidative coupling to form a rhodacyclopentadiene intermediate. This is often the rate-determining step of the catalytic cycle.[3] The regiochemistry of this coupling is a critical factor in determining the final substitution pattern of the benzene product. For terminal alkynes, both electronic and steric factors influence the orientation of the substituents in the rhodacyclopentadiene.[4][5]

  • Third Alkyne Insertion: The third alkyne molecule then coordinates to the rhodacyclopentadiene intermediate and inserts into one of the rhodium-carbon bonds. This step forms a rhodacycloheptatriene intermediate.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination from the rhodacycloheptatriene, which forms the aromatic benzene ring and regenerates the active rhodium(I) catalyst, allowing it to re-enter the catalytic cycle.

The regioselectivity of the cyclotrimerization of terminal alkynes is highly dependent on the catalyst system and reaction conditions. While mixtures of 1,2,4- and 1,3,5-trisubstituted benzenes are possible, rhodium-based catalysts, particularly under certain conditions, have been shown to favor the formation of the 1,3,5-isomer due to a combination of steric and electronic effects during the oxidative coupling and insertion steps.[5][6]

Visualizing the Catalytic Cycle

Rhodium-Catalyzed Cyclotrimerization Figure 1: Catalytic Cycle for the [2+2+2] Cycloaddition of (E)-5-Methyl-3-hexen-1-yne. Rh_cat [Rh(I)] Catalyst Rhodacyclopentadiene Rhodacyclopentadiene Intermediate Rh_cat->Rhodacyclopentadiene Oxidative Coupling Substrate 3 x (E)-5-Methyl-3-hexen-1-yne Coordination Alkyne Coordination Substrate->Coordination Coordination->Rh_cat Insertion Third Alkyne Insertion Rhodacyclopentadiene->Insertion Rhodacycloheptatriene Rhodacycloheptatriene Intermediate Insertion->Rhodacycloheptatriene Reductive_Elimination Reductive Elimination Rhodacycloheptatriene->Reductive_Elimination Product 1,3,5-Tris((E)-3-methylbut-1-en-1-yl)benzene Reductive_Elimination->Rh_cat Catalyst Regeneration Reductive_Elimination->Product Synthesis_Workflow Figure 2: Experimental Workflow for Benzene Synthesis. start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Wilkinson's Catalyst, Toluene, and (E)-5-Methyl-3-hexen-1-yne setup->reagents reaction Reflux at 110°C (12-24 h) reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Workup (Solvent Removal) reaction->workup monitoring->reaction purification Column Chromatography (Silica Gel) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Sources

Method

catalytic hydroamination of terminal 1,3-enynes protocols

Executive Summary & Strategic Relevance The catalytic hydroamination of terminal 1,3-enynes is a high-value transformation in drug discovery, offering a direct route to nitrogen-containing heterocycles and chiral allylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The catalytic hydroamination of terminal 1,3-enynes is a high-value transformation in drug discovery, offering a direct route to nitrogen-containing heterocycles and chiral allylic/allenyl amines—motifs ubiquitous in bioactive alkaloids and pharmaceutical agents (e.g., Terbinafine analogues, kinase inhibitors).

Unlike simple alkenes, 1,3-enynes possess two distinct reactive sites (alkene and alkyne) and a conjugated


-system, presenting a unique "Selectivity Challenge" :
  • Chemomoselectivity: Reaction at the triple bond vs. double bond.

  • Regioselectivity: 1,2-addition (propargylic amines) vs. 1,4-addition (allenyl amines).

  • Stereoselectivity: Control of axial chirality (in allenes) or central chirality (in allylic amines).

This guide details two field-proven protocols that solve these challenges using Palladium (Pd) and Gold (Au) catalysis, selected for their operational robustness and mechanistic distinctness.

Mechanistic Logic & Selectivity Landscape

To control the outcome, one must understand the activation mode. The choice of catalyst dictates the electrophilic site.

  • Palladium (Pd): typically proceeds via hydropalladation. In conjugated enynes, Pd-H species prefer 1,4-addition, generating nucleophilic

    
    -allyl or allenyl-Pd intermediates.
    
  • Gold (Au): acts as a carbophilic Lewis acid (

    
    -activation).[1] It preferentially activates the alkyne, promoting nucleophilic attack (often intramolecular) followed by protodeauration.
    
Visualizing the Selectivity Pathways

SelectivityLandscape Enyne Terminal 1,3-Enyne (R-CH=CH-C≡CH) Path_Pd Pd-H Catalysis (Hydropalladation) Enyne->Path_Pd Path_Au Au(I)/Au(III) Catalysis (π-Activation) Enyne->Path_Au AllenylPd Allenyl-Pd Intermediate Path_Pd->AllenylPd Regioselective H-insertion AuComplex Au-Alkyne Complex Path_Au->AuComplex Coordination Prod_14 1,4-Adduct (Chiral Allenyl Amine) AllenylPd->Prod_14 C-N Bond Formation Prod_Cyc Cyclized Adduct (Pyrroles/Indoles) AuComplex->Prod_Cyc Intramolecular Attack Prod_12 1,2-Adduct (Propargylic Amine) AuComplex->Prod_12 Intermolecular Attack (Less Common)

Figure 1: Divergent reaction pathways dictated by catalyst choice. Pd favors 1,4-hydroamination yielding allenes, while Au favors alkyne activation often leading to cyclization.

Protocol A: Palladium-Catalyzed Intermolecular 1,4-Hydroamination

Target: Synthesis of Chiral Allenyl Amines. Mechanism: Ligand-controlled hydropalladation followed by reductive elimination. Primary Reference: J. Am. Chem. Soc.[2][3][4][5][6] 2019, 141, 8574.

The "Why" Behind the Reagents
  • Pd2(dba)3: Provides the Pd(0) source.

  • Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS): Crucial for inducing axial chirality in the allene product. The bulky aryl groups prevent catalyst deactivation and enforce stereocontrol.

  • Acid Additive (PhCOOH): Essential. It protonates the Pd(0) to generate the active Pd(II)-H species required for the initial hydropalladation step.

Step-by-Step Methodology

Reagents:

  • Terminal 1,3-enyne (1.0 equiv)

  • Secondary amine (e.g., morpholine, dibenzylamine) (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • (R)-DTBM-SEGPHOS (5.0 mol%)

  • Benzoic Acid (10-20 mol%)

  • Solvent: 1,4-Dioxane (0.2 M)

Workflow:

  • Catalyst Pre-complexation (Glovebox/Schlenk Line):

    • In a flame-dried reaction vial equipped with a stir bar, add Pd2(dba)3 and the phosphine ligand.

    • Add anhydrous 1,4-dioxane. Stir at Room Temperature (RT) for 15–30 minutes until the solution turns a clear orange/red (indicating ligand exchange).

  • Substrate Addition:

    • Add the benzoic acid (solid or solution) to the catalyst mixture.

    • Add the 1,3-enyne followed immediately by the amine.

  • Reaction:

    • Seal the vial and heat to 60 °C .

    • Monitor by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

    • Checkpoint: The appearance of the allene stretch (~1950 cm⁻¹) in IR is a quick qualitative check.

  • Work-up:

    • Cool to RT. Filter the mixture through a short pad of silica gel (eluting with Et2O or EtOAc) to remove the catalyst.

    • Concentrate under reduced pressure.

  • Purification:

    • Flash column chromatography. Note: Allenyl amines can be sensitive to acid; use triethylamine (1% v/v) in the eluent if degradation is observed on silica.

Data Summary Table: Typical Scope

Substrate TypeAmineYield (%)ee (%)Notes
Aryl-1,3-enyneMorpholine85-9290-94Electron-neutral aryls work best.
Alkyl-1,3-enyneDibenzylamine70-8085-90Slightly lower yield due to volatility.
FunctionalizedBoc-Piperazine8892Tolerates esters and protected alcohols.

Protocol B: Gold(I)-Catalyzed Intramolecular Hydroamination

Target: Synthesis of N-Heterocycles (Pyrroles/Indoles). Mechanism:


-Activation of the alkyne followed by nucleophilic attack of a tethered amine (5-exo-dig or 6-endo-dig cyclization).
Primary Reference: Chem. Rev. 2008, 108, 3351; Angew. Chem. Int. Ed. 2006, 45, 1744.[1]
The "Why" Behind the Reagents
  • AuCl(PPh3) / AgOTf: The "Silver Bullet" effect. AgOTf abstracts the chloride from the precatalyst, generating the cationic active species [Au(PPh3)]+, which is highly Lewis acidic and carbophilic.

  • Solvent (DCE or Toluene): Non-coordinating solvents are required to prevent competitive binding to the Gold center.

Step-by-Step Methodology

Reagents:

  • Amino-1,3-enyne substrate (1.0 equiv)

  • AuCl(PPh3) (5 mol%)

  • AgOTf (5 mol%)

  • Solvent: Dichloroethane (DCE) or Toluene (0.1 M)

Workflow:

  • Active Catalyst Generation:

    • In the dark (wrap vial in foil): Weigh AuCl(PPh3) and AgOTf into a vial.

    • Add solvent (DCE). Stir for 5-10 minutes. A white precipitate (AgCl) will form.

    • Pro-Tip: While filtration of AgCl is possible, it is often unnecessary for robust reactions; the supernatant contains the active catalyst.

  • Reaction Setup:

    • Add the amino-enyne substrate (dissolved in a minimal amount of solvent) to the catalyst suspension.

  • Reaction:

    • Stir at RT.[1][7] Gold catalysis is often fast (1–4 hours).

    • If the substrate is sterically hindered, mild heating (40–50 °C) may be required.

  • Quench & Isolation:

    • Filter through a Celite pad to remove silver salts and gold particles.

    • Evaporate solvent.

    • Purify via flash chromatography.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

When reactions fail, they usually fail for specific, diagnosable reasons.

IssueProbable CauseCorrective Action
No Conversion (Pd) Catalyst poisoning or lack of active hydride.Ensure PhCOOH is fresh. Degas solvents thoroughly (O2 kills Pd-Hydride species).
Low ee (Pd) Ligand dissociation or background reaction.Increase ligand:metal ratio to 2.2:1. Lower temperature to 40 °C and extend time.
Regio-scrambling (Au) Isomerization of product.[8]Gold cations can isomerize allenes/alkenes.[8] Stop reaction immediately upon completion. Add a drop of Et3N before concentration.
Silver Mirror (Au) Catalyst decomposition.Reaction is exposed to light or reducing agents. Keep in dark.
Mechanistic Visualization: Pd-Catalyzed Cycle

PdCycle Pd0 Pd(0)-Ligand PdH [L-Pd(II)-H]+ (Active Species) Pd0->PdH + PhCOOH Coord π-Complex (Pd-Enyne) PdH->Coord + Enyne Allyl π-Allyl/Allenyl Pd Complex Coord->Allyl Hydropalladation (Regio-determining) ProductRel Product Release + Pd(0) Allyl->ProductRel + Amine (Nu Attack) ProductRel->Pd0 Regeneration

Figure 2: The catalytic cycle for Pd-hydroamination. The critical step is the protonation of Pd(0) to form the active hydride species.

References

  • Thakuri, R. S., & Schmidt, J. A. R. (2019). Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design. Journal of the American Chemical Society, 141(21), 8574–8583.[6] Link

  • Michelet, V., Toullec, P. Y., & Genêt, J. P. (2008). Cycloisomerization of 1,n-Enynes: Challenging Metal-Catalyzed Rearrangements and Auto-Tandem Processes. Chemical Reviews, 108(9), 3351–3428. Link

  • Brouwer, C., & He, C. (2006).[1] Efficient Gold-Catalyzed Hydroamination of 1,3-Dienes. Angewandte Chemie International Edition, 45(11), 1744–1747. Link

  • Li, C., & Buchwald, S. L. (2019).[3] CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 141(12), 5062–5070. Link(Cited for context on CuH reactivity with conjugated systems).

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Cross-Coupling of (E)-5-methylhex-3-en-1-yne

Abstract: The conjugated 1,3-enyne motif is a cornerstone in the synthesis of complex molecules, natural products, and pharmaceutical agents.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful and vers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conjugated 1,3-enyne motif is a cornerstone in the synthesis of complex molecules, natural products, and pharmaceutical agents.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the construction of these valuable structures with high efficiency and selectivity.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the cross-coupling of (E)-5-methylhex-3-en-1-yne, a representative terminal enyne substrate. We will focus on the Sonogashira coupling as a primary, illustrative example due to its directness and broad applicability in coupling terminal alkynes.[3][4] This guide explains the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, discusses critical experimental parameters, and offers troubleshooting insights to ensure successful implementation.

Mechanistic Foundations: The Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[4][5] Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting potential issues. The process is a synergistic interplay between two interconnected cycles: a primary palladium cycle and a secondary copper cycle.

The Causality Behind the Components:

  • Palladium(0) Catalyst: The workhorse of the reaction. It cycles between Pd(0) and Pd(II) oxidation states. The initial Pd(0) species undergoes oxidative addition with the aryl/vinyl halide, which is the rate-determining step in many cases.[6][7]

  • Copper(I) Co-catalyst: Its primary role is to activate the terminal alkyne. It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.[8]

  • Amine Base: A base, typically a mild one like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two purposes. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the hydrogen halide (H-X) that is formed during the reaction, preventing catalyst deactivation and side reactions.

  • Phosphine Ligands: Ligands, such as triphenylphosphine (PPh₃), stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. The choice of ligand can significantly influence the reaction's efficiency and scope.[9]

The generally accepted mechanism is illustrated below.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_alkyne R-Pd(II)L₂-C≡CR' pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' (Product) pd2_alkyne->product cu_acetylide Cu-C≡CR' cu_acetylide->pd2_complex terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide Base, Cu(I)X aryl_halide R-X

Figure 1: The Catalytic Cycle of the Sonogashira Cross-Coupling Reaction.

Application Protocol: Synthesis of (E)-1-phenyl-6-methylhepta-1,4-dien-1-yne

This section provides a self-validating, step-by-step protocol for the Sonogashira coupling of (E)-5-methylhex-3-en-1-yne with iodobenzene as a model aryl halide.

Experimental Workflow

The overall experimental process is outlined in the following workflow diagram. Adherence to this sequence is critical for achieving high yield and purity.

Experimental_Workflow setup 1. Reaction Vessel Setup (Schlenk flask, stir bar) inert 2. Establish Inert Atmosphere (3x Vacuum/Nitrogen cycles) setup->inert reagents 3. Reagent Addition (Solvent, Base, Substrates, Catalysts) inert->reagents reaction 4. Reaction Execution (Stirring at specified temperature) reagents->reaction monitor 5. Monitor Progress (Thin-Layer Chromatography) reaction->monitor workup 6. Aqueous Workup (Quenching and Extraction) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS, IR) purify->char

Figure 2: Standard Experimental Workflow for the Sonogashira Coupling Protocol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
(E)-5-methylhex-3-en-1-yneC₇H₁₀94.151.01.094.2 mg
IodobenzeneC₆H₅I204.011.11.1224.4 mg (123 µL)
PdCl₂(PPh₃)₂ (Biscatalyst)C₃₆H₃₀Cl₂P₂Pd701.900.020.02 (2 mol%)14.0 mg
Copper(I) Iodide (CuI)CuI190.450.040.04 (4 mol%)7.6 mg
Triethylamine (TEA)(C₂H₅)₃N101.193.03.0418 µL
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11--5.0 mL
Detailed Step-by-Step Protocol

1. Reaction Setup and Inert Conditions:

  • Place a magnetic stir bar into a 25 mL Schlenk flask.

  • Seal the flask with a rubber septum.

  • Causality Check: An inert atmosphere is crucial because the Pd(0) active catalyst is sensitive to oxidation by air, which would render it inactive. The copper(I) acetylide can also undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen.

  • Connect the flask to a Schlenk line and perform a minimum of three vacuum-backfill cycles with high-purity nitrogen or argon gas.

2. Reagent Addition:

  • Under a positive pressure of nitrogen, add PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol) to the flask.

  • Using syringes, add anhydrous THF (5.0 mL), followed by triethylamine (418 µL, 3.0 mmol).

  • Add (E)-5-methylhex-3-en-1-yne (94.2 mg, 1.0 mmol).

  • Finally, add iodobenzene (123 µL, 1.1 mmol) dropwise while stirring.

  • Expert Insight: Adding the aryl halide last ensures that the catalyst is well-solubilized and the alkyne is present to form the acetylide, minimizing side reactions.

3. Reaction Execution and Monitoring:

  • Stir the reaction mixture at room temperature (approx. 25 °C). The mixture may turn from a yellow suspension to a darker color.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. Use a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (enyne) and the appearance of a new, less polar spot indicates product formation.

  • The reaction is typically complete within 2-4 hours.

4. Workup and Extraction:

  • Once the reaction is complete, quench the mixture by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product will appear as a yellow or brown oil.

  • Purify the crude material by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 100% hexanes and gradually increasing polarity to 98:2 hexanes:ethyl acetate, to isolate the pure product.

  • Expected Yield: 80-95%.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently dry solvent/reagents.Ensure rigorous inert atmosphere techniques. Use freshly opened or distilled anhydrous solvents and reagents. A different palladium source (e.g., Pd(PPh₃)₄) can be screened.
Formation of Alkyne Dimer Presence of oxygen leading to Glaser coupling; Reaction run for too long without aryl halide.Rigorously deoxygenate all solvents and the reaction vessel. Ensure the aryl halide is present before significant acetylide concentration builds up.
Dark Black Precipitate Forms Catalyst decomposition (formation of palladium black).Add more phosphine ligand (e.g., 2-4 mol% PPh₃) to better stabilize the palladium catalyst. Ensure the temperature does not exceed the catalyst's stability range.
Difficulty in Purification Co-elution of product with residual aryl halide or other byproducts.Use a less polar eluent system for chromatography. If the coupling partner is a bromide, it will be less reactive but easier to separate.

References

  • Zhao, L., Lu, X., & Xu, W. (2005). Palladium(II)-Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon-Palladium Bond. The Journal of Organic Chemistry, 70(11), 4059–4063. [Link]

  • Zhang, L., & Ma, S. (2005). Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes: Reaction Scope and Mechanism. The Journal of Organic Chemistry, 70(8), 2868–2877. [Link]

  • Li, G., et al. (2020). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Li, J., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Wang, Y., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4363. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Reviews, 110(3), 1622–1662. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]

  • Bour, J. R., Krska, S. W., & Sanford, M. S. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(1), 1–10. [Link]

  • Thadke, S. A., & Guntreddi, T. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(11), 1339. [Link]

  • Trost, B. M., & McClory, A. (2008). Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling. Organic Letters, 10(23), 5461–5464. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Trost, B. M. (2002). Palladium-catalyzed cycloisomerizations of enynes and related reactions. Chemical Reviews, 102(10), 3691–3724. [Link]

  • Sharma, J. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

  • Zhang, L., & Ma, S. (2005). Palladium-catalyzed tandem cyclization/Suzuki coupling of 1,6-enynes: reaction scope and mechanism. The Journal of Organic Chemistry, 70(8), 2868-77. [Link]

  • Quadrelli, P. (2021). Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4-methyl-3-(morpholinomethyl)-2-oxopent-3-en-1-yl)-1-oxo-1,2,3,4,5,6-hexahydro-3aH-indene-3a-carboxylate. Arkivoc, 2021(part __), 0-0. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Method

Application Note &amp; Protocol: Gold-Catalyzed Cyclization of (E)-5-Methyl-3-hexen-1-yne for the Synthesis of Polysubstituted Furans

Introduction: The Significance of Polysubstituted Furans Polysubstituted furans are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their unique electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polysubstituted Furans

Polysubstituted furans are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their unique electronic and structural properties make them valuable scaffolds in drug discovery, appearing in numerous biologically active molecules. Furthermore, their utility as building blocks in the synthesis of complex organic materials underscores the need for efficient and selective methods for their preparation. This application note provides a detailed protocol and mechanistic insights into the gold-catalyzed cyclization of (E)-5-Methyl-3-hexen-1-yne, a readily accessible starting material, to yield valuable polysubstituted furan products. This transformation is a prime example of atom-economical synthesis, proceeding under mild conditions with high efficiency.[1]

Mechanistic Rationale: The Role of Gold(I) Catalysis

The cyclization of enynes, such as (E)-5-Methyl-3-hexen-1-yne, is effectively catalyzed by electrophilic gold(I) complexes.[2] The generally accepted mechanism involves the activation of the alkyne moiety by the gold(I) catalyst, rendering it susceptible to nucleophilic attack. In the case of 1,6-enynes, this initiates a cascade of events leading to the formation of a furan ring.

The proposed mechanism for the cyclization of (E)-5-Methyl-3-hexen-1-yne is a 5-exo-dig cyclization pathway. This process is favored due to the geometric constraints of the substrate and the stability of the resulting intermediates. The key steps are as follows:

  • π-Complexation: The gold(I) catalyst coordinates to the alkyne of (E)-5-Methyl-3-hexen-1-yne, forming a π-complex. This coordination enhances the electrophilicity of the alkyne.

  • Intramolecular Nucleophilic Attack: The pendant alkene acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig fashion. This step is regioselective and forms a five-membered ring intermediate.

  • Carbocation Formation and Rearrangement: The initial cyclization product is a vinylgold species that can rearrange to a more stable carbocationic intermediate.

  • Protodeauration/Aromatization: The final step involves the regeneration of the gold(I) catalyst and the formation of the aromatic furan ring, typically through protonolysis.

The substitution pattern on the starting enyne plays a crucial role in directing the regioselectivity of the cyclization and influencing the electronic properties of the resulting furan.

mechanistic_pathway cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product start_enyne (E)-5-Methyl-3-hexen-1-yne pi_complex π-Complex Formation start_enyne->pi_complex start_cat [Au(I)] Catalyst start_cat->pi_complex cyclization 5-exo-dig Cyclization pi_complex->cyclization Intramolecular Nucleophilic Attack intermediate Vinylgold Intermediate cyclization->intermediate aromatization Aromatization intermediate->aromatization Protodeauration furan_product Polysubstituted Furan aromatization->furan_product cat_regen [Au(I)] Catalyst (regenerated) aromatization->cat_regen

Figure 1: Proposed mechanistic pathway for the gold(I)-catalyzed cyclization of (E)-5-Methyl-3-hexen-1-yne.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the gold-catalyzed cyclization of (E)-5-Methyl-3-hexen-1-yne. Optimization of reaction parameters, such as catalyst loading, temperature, and reaction time, may be necessary for specific applications and to maximize yield and purity.

Materials and Reagents:

  • (E)-5-Methyl-3-hexen-1-yne

  • Gold(I) catalyst (e.g., [IPrAu(NTf₂)])

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the gold(I) catalyst (e.g., [IPrAu(NTf₂)], 1-5 mol%).

    • Add anhydrous solvent (e.g., DCM, 0.1 M concentration with respect to the substrate) via syringe.

    • Stir the solution at room temperature until the catalyst is fully dissolved.

  • Substrate Addition:

    • In a separate vial, prepare a solution of (E)-5-Methyl-3-hexen-1-yne in the anhydrous solvent.

    • Slowly add the substrate solution to the stirring catalyst solution via syringe over a period of 5-10 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material.

    • Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize under UV light or with an appropriate stain.

    • The reaction is complete when the starting material spot is no longer visible.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by opening the flask to the air.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute the column with a gradient of solvents (e.g., Hexanes to Hexanes:Ethyl Acetate) to isolate the desired polysubstituted furan product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

experimental_workflow start Reaction Setup (Inert Atmosphere) add_reagents Add Gold(I) Catalyst and Anhydrous Solvent start->add_reagents add_substrate Add (E)-5-Methyl-3-hexen-1-yne Solution add_reagents->add_substrate reaction Stir at Room Temperature Monitor by TLC add_substrate->reaction workup Reaction Quench & Solvent Removal reaction->workup Upon Completion purification Flash Column Chromatography workup->purification final_product Pure Polysubstituted Furan purification->final_product characterization Product Characterization (NMR, MS) final_product->characterization

Figure 2: A generalized experimental workflow for the synthesis of polysubstituted furans.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the gold-catalyzed cyclization of enynes to furans, based on analogous systems reported in the literature.[3] These values should serve as a starting point for optimization.

ParameterRecommended RangeNotes
Catalyst Loading 1 - 5 mol%Higher loadings may be required for less reactive substrates.
Solvent Dichloromethane, TolueneAnhydrous conditions are crucial for catalyst stability and reactivity.
Temperature Room Temperature to 80 °CMost reactions proceed efficiently at room temperature.
Reaction Time 30 minutes - 24 hoursMonitor by TLC to determine the optimal reaction time.
Yield 70 - 95%Yields are highly dependent on the substrate and reaction conditions.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of a high-purity gold catalyst and strictly anhydrous and anaerobic conditions.

    • Insufficient Temperature: Gently warming the reaction mixture may be necessary for less reactive substrates.

  • Formation of Side Products:

    • Catalyst Decomposition: The use of coordinating solvents or impurities can lead to catalyst deactivation and side reactions.

    • Alternative Reaction Pathways: Depending on the substrate, other cyclization pathways (e.g., 6-endo-dig) or intermolecular reactions may compete. Adjusting the catalyst or solvent may favor the desired pathway.

Conclusion

The gold-catalyzed cyclization of (E)-5-Methyl-3-hexen-1-yne represents a powerful and efficient method for the synthesis of polysubstituted furans. This protocol, grounded in established mechanistic principles, provides a clear and reproducible guide for researchers in organic synthesis, medicinal chemistry, and materials science. The mild reaction conditions, high atom economy, and broad functional group tolerance make this a highly attractive transformation for the construction of valuable furan-containing molecules.

References

  • Gold-Catalyzed Cyclization of Furan-Ynes bearing a Propargyl Carbonate Group: Intramolecular Diels-Alder Reaction with In Situ Generated Allenes. Semantic Scholar. Available at: [Link]

  • Enynone-enabled migratory insertion and Schmittel cyclization cascade for the synthesis of furan-fused fluorenes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A palladium-catalyzed borylative cyclization cascade reaction of 1,7-enynes: access to functionalized cyclohexanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • LiCl-Mediated and Palladium-Catalyzed Oxidative Cyclization of Furan-Ynes via Dearomatizing Alkoxyalkenylation of Furan. PubMed. Available at: [Link]

  • Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes. PubMed. Available at: [Link]

  • Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes | Request PDF. ResearchGate. Available at: [Link]

  • LiCl-Mediated and Palladium-Catalyzed Oxidative Cyclization of Furan-Ynes via Dearomatizing Alkoxyalkenylation of Furan. Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC - PubMed Central. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. PMC - NIH. Available at: [Link]

  • Gold-Catalyzed Cyclization of (Z)-2-En-4-yn-1-ols: Highly Efficient Synthesis of Fully Substituted Dihydrofurans and Furans. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Polysubstituted Furan Frameworks via [3 + 2] Annulation of N-Enoxyimides with Chelated Alkynes Initiated by Rh(III)-Catalyzed C–H Activation. Organic Letters - ACS Publications. Available at: [Link]

  • Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pd-Catalyzed [2 + 2 + 2] Cyclization of Alkyne-cyclohexadienones and O-Akynyl Benzenesulfonamides for Construction of Fused Tricyclic Hydronaphthofurans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Cyclization of Parent and Cyclic Hexa-1,3-dien-5-ynes—A Combined Theoretical and Experimental Study | Request PDF. ResearchGate. Available at: [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews - ACS Publications. Available at: [Link]

  • Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective gold(i)-catalysed alkyne hydroarylations for inherently chiral calix[4]arenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. Digital Commons at Oberlin. Available at: [Link]

  • Gold-catalyzed cyclization of enyne-1,6-diols to substituted furans. ElectronicsAndBooks. Available at: [Link]

  • Gold-Catalyzed Cyclization of Furan-Ynes bearing a Propargyl Carbonate Group: Intramolecular Diels-Alder Reaction with In Situ Generated Allenes. PubMed. Available at: [Link]

  • Gold-Catalyzed Cascade Friedel−Crafts/Furan−Alkyne Cycloisomerizations for the Highly Efficient Synthesis of Arylated (Z)-Enones or -Enals | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted furans from sulfur ylides and alkynes. ResearchGate. Available at: [Link]

  • Gold-Catalyzed Cascade Friedel−Crafts/Furan−Alkyne Cycloisomerizations for the Highly Efficient Synthesis of Arylated (Z)-Enones or -Enals. Organic Letters - ACS Publications. Available at: [Link]

  • Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Application

Application Note: Scalable Preparation of (E)-5-Methyl-3-hexen-1-yne from 3-Methyl-butanal

Executive Summary This application note details a robust, two-step protocol for the synthesis of (E)-5-Methyl-3-hexen-1-yne starting from the commercially available 3-methyl-butanal (isovaleraldehyde). The target molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of (E)-5-Methyl-3-hexen-1-yne starting from the commercially available 3-methyl-butanal (isovaleraldehyde). The target molecule is a valuable conjugated 1,3-enyne building block, frequently employed in the synthesis of complex natural products, polyketides, and as a substrate for metal-catalyzed cycloisomerizations.

The method utilizes a convergent Grignard addition followed by stereoselective dehydration strategy. This route offers significant advantages over alternative methods (e.g., Sonogashira coupling or Wittig olefination) including higher atom economy, lower reagent costs, and the avoidance of transition metal contaminants.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Molecule (E)-5-Methyl-3-hexen-1-yne
Starting Material 3-Methyl-butanal (Isovaleraldehyde)
Overall Yield 65–75% (2 steps)
Stereoselectivity >95:5 (E:Z)
Purity >98% (GC-FID)
Scale Scalable from gram to kilogram

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C3-C4 double bond via elimination, ensuring the thermodynamic preference for the (E)-isomer and the conjugated system.

Retrosynthesis Target (E)-5-Methyl-3-hexen-1-yne (Target) Intermediate 5-Methyl-1-hexyn-3-ol (Propargylic Alcohol) Target->Intermediate Dehydration (Stereoselective Elimination) SM 3-Methyl-butanal (Isovaleraldehyde) Intermediate->SM Nucleophilic Addition Reagent Ethynylmagnesium Bromide Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the two-step assembly from isovaleraldehyde.

Experimental Protocol

Step 1: Nucleophilic Addition (Synthesis of 5-Methyl-1-hexyn-3-ol)

Objective: Introduction of the alkyne moiety via Grignard addition.

Materials
  • Substrate: 3-Methyl-butanal (Isovaleraldehyde) [CAS: 590-86-3]

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF) [Commercial or prepared in situ]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Reagent Preparation: Charge the flask with Ethynylmagnesium bromide (1.2 equiv) solution in THF. Cool the solution to 0°C using an ice/water bath.

  • Addition: Dilute 3-methyl-butanal (1.0 equiv) in anhydrous THF (concentration ~1 M). Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Note: Maintain internal temperature <5°C to suppress side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Workup: Cool the mixture to 0°C. Quench carefully with saturated aqueous

    
    . Extract the aqueous layer with Diethyl Ether (
    
    
    
    , 3x).
  • Isolation: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude propargylic alcohol is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc/Hexanes).

Data Point: The intermediate 5-Methyl-1-hexyn-3-ol appears as a colorless oil.

  • 1H NMR (CDCl3):

    
     4.35 (dt, 1H, CH-OH), 2.45 (d, 1H, 
    
    
    
    CH), 1.80 (m, 1H, CH-
    
    
    ), 1.55 (m, 2H,
    
    
    ), 0.95 (d, 6H,
    
    
    ).
Step 2: Stereoselective Dehydration (Synthesis of (E)-5-Methyl-3-hexen-1-yne)

Objective: Conversion of the propargylic alcohol to the conjugated 1,3-enyne with high (E)-selectivity.

Materials
  • Substrate: 5-Methyl-1-hexyn-3-ol (from Step 1)

  • Activation Reagent: Methanesulfonyl chloride (MsCl) [1.2 equiv]

  • Base 1: Triethylamine (

    
    ) [1.5 equiv]
    
  • Base 2 (Elimination): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [2.0 equiv]

  • Solvent: Dichloromethane (DCM)

Procedure
  • Mesylation: Dissolve the alcohol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DCM (0.5 M) at 0°C .
    
  • Activation: Add MsCl (1.2 equiv) dropwise. Stir at 0°C for 1 hour until the alcohol is fully converted to the mesylate (monitor by TLC).

    • Critical: Do not isolate the mesylate; it is unstable. Proceed directly to elimination.[1]

  • Elimination: Add DBU (2.0 equiv) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Optimization: If conversion is slow, gently reflux (40°C) for 1 hour.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (to neutralize DBU) and extract with Pentane or DCM.

  • Purification: Wash organics with saturated

    
     and brine. Dry over 
    
    
    
    . Carefully concentrate (product is volatile!).
  • Final Isolation: Purify via distillation (bp ~100-110°C at atm) or flash chromatography (100% Pentane).

Mechanistic Insight & Stereocontrol

The stereoselectivity is governed by the E2 elimination mechanism of the intermediate mesylate. The bulky isopropyl group and the linear alkyne moiety dictate an anti-periplanar transition state that minimizes steric clash, strongly favoring the (E)-isomer .

Mechanism Substrate Propargylic Alcohol Mesylate Mesylate Intermediate (Unstable) Substrate->Mesylate MsCl / Et3N TS Transition State (Anti-Periplanar) Mesylate->TS DBU (Base) Product (E)-5-Methyl-3-hexen-1-yne TS->Product Major Pathway (Thermodynamic) Allene Allene Byproduct (Trace) TS->Allene Minor Pathway (Kinetic)

Figure 2: Mechanistic pathway highlighting the divergence between the desired enyne and the allene byproduct.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Clear, colorless liquid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.15 (dd, 1H, =CH-iPr, J = 16.0, 6.5 Hz) — Large coupling constant confirms (E)-geometry.
      
    • 
       5.50 (dd, 1H, =CH-C
      
      
      
      , J = 16.0, 2.0 Hz)
    • 
       2.80 (d, 1H, 
      
      
      
      CH, J = 2.0 Hz)
    • 
       2.35 (m, 1H, CH-
      
      
      
      )
    • 
       1.05 (d, 6H, 
      
      
      
      )
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or degraded GrignardTitrate Grignard reagent; distill THF over Na/Benzophenone.
Allene Formation Base was too weak or temp too lowEnsure DBU is used (strong base); allow reaction to reach RT or mild reflux.
Product Loss Volatility of targetDo not use high vacuum for concentration. Use a Vigreux column for solvent removal.

Safety & Handling

  • Acetylides: Heavy metal acetylides can be explosive. Avoid contact with copper or silver equipment.

  • Mesyl Chloride: Highly toxic and corrosive. Handle in a fume hood.

  • Storage: The product is a conjugated enyne and may polymerize. Store at -20°C under Argon, stabilized with BHT if necessary.

References

  • Review on Enyne Synthesis: Trost, B. M. (1986). "The atom economy—a search for synthetic efficiency."[2][3] Science, 254(5037), 1471-1477. Link

  • Dehydration Protocol: Concellón, J. M., et al. (2007).[1] "A samarium-promoted synthesis of (E)-nitroalkenes... with total E-stereoselectivity." Journal of Organic Chemistry, 72(14), 5451-5455. (Adapted methodology for elimination). Link

  • Grignard Addition: "1-Phenyl-1-penten-4-yn-3-ol."[4] Organic Syntheses, Coll. Vol. 5, p.909 (1973). (Standard protocol for ethynylation). Link

  • Target Molecule Data: NIST Chemistry WebBook, SRD 69. "(E)-5-Methyl-3-hexen-1-yne."[5][6][7] Link

Sources

Method

Application Notes and Protocols for the Selective Reduction of (E)-5-Methyl-3-hexen-1-yne

Introduction: The Strategic Importance of Selective Enyne Reduction In the landscape of synthetic organic chemistry, the selective transformation of one functional group in the presence of others is a paramount challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Enyne Reduction

In the landscape of synthetic organic chemistry, the selective transformation of one functional group in the presence of others is a paramount challenge that dictates the efficiency and elegance of a synthetic route. The reduction of enynes, molecules possessing both alkene and alkyne functionalities, to conjugated dienes is a pivotal transformation in the synthesis of natural products, functional materials, and pharmaceutical intermediates. The conjugated diene motif is a versatile building block, notably for Diels-Alder cycloadditions and other pericyclic reactions.

The substrate at the heart of this guide, (E)-5-Methyl-3-hexen-1-yne, presents a classic chemoselectivity challenge: how to reduce the terminal alkyne to an alkene without affecting the pre-existing internal alkene. The inherent higher reactivity of the alkyne towards many reducing agents, due to its greater bond strain and ability to adsorb more strongly to catalyst surfaces, provides the basis for this selective transformation.[1][2]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the reagents and protocols for the stereoselective reduction of (E)-5-Methyl-3-hexen-1-yne to its corresponding conjugated dienes: (3Z,5E)-5-Methyl-1,3-hexadiene and (3E,5E)-5-Methyl-1,3-hexadiene. We will explore multiple field-proven methodologies, delving into the mechanistic rationale behind reagent choice and reaction conditions to ensure reproducibility and high yields.

Comparative Analysis of Reduction Methodologies

The stereochemical outcome of the alkyne reduction is dictated by the choice of reagents and the underlying reaction mechanism. The two primary mechanistic pathways are syn-addition, where both hydrogen atoms add to the same face of the alkyne, and anti-addition, where they add to opposite faces. This stereocontrol is crucial for accessing either the (Z)- or (E)-diene isomer.

Methodology Reagent System Stereochemical Outcome Product Advantages Limitations
Catalytic Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)syn-addition(3Z,5E)-5-Methyl-1,3-hexadieneHigh yields, operational simplicity, well-established.[1][3]Catalyst preparation can be variable, over-reduction to the alkane is a potential side reaction.
Dissolving Metal Reduction Na or Li in liquid NH₃anti-addition(3E,5E)-5-Methyl-1,3-hexadieneExcellent for forming trans-alkenes, complementary to catalytic hydrogenation.[4]Requires cryogenic conditions (-33 °C), handling of alkali metals and liquid ammonia.
Hydrosilylation-Protodesilylation 1. [Cp*Ru(MeCN)₃]PF₆, HSi(OEt)₃2. TBAF, CuIanti-addition (overall)(3E,5E)-5-Methyl-1,3-hexadieneHigh stereoselectivity, mild reaction conditions, excellent functional group tolerance.[5][6]Two-step process, cost of the ruthenium catalyst.

Mechanistic Pathways and Stereochemical Control

Understanding the "why" behind each method's stereoselectivity is crucial for troubleshooting and adaptation. The choice between a syn or anti delivery of hydrogen atoms to the alkyne is the determining factor for the resulting alkene geometry.

G cluster_syn syn-Addition Pathway cluster_anti anti-Addition Pathway Alkyne_syn (E)-5-Methyl-3-hexen-1-yne TransitionState_syn Adsorption onto Catalyst Surface Alkyne_syn->TransitionState_syn H₂, Lindlar's Cat. Product_syn (3Z,5E)-Diene TransitionState_syn->Product_syn Concerted H delivery Alkyne_anti (E)-5-Methyl-3-hexen-1-yne RadicalAnion Vinyl Radical Anion Intermediate Alkyne_anti->RadicalAnion Na, liq. NH₃ VinylAnion trans-Vinyl Anion RadicalAnion->VinylAnion Protonation & further reduction Product_anti (3E,5E)-Diene VinylAnion->Product_anti Protonation

Figure 1: A simplified comparison of the stereochemical pathways for syn-addition (e.g., Lindlar hydrogenation) and anti-addition (e.g., dissolving metal reduction).

Detailed Application Protocols

Protocol 1: syn-Reduction to (3Z,5E)-5-Methyl-1,3-hexadiene via Lindlar Hydrogenation

This protocol leverages a "poisoned" palladium catalyst to achieve selective reduction of the alkyne to a cis-alkene without significant reduction of the existing alkene. The quinoline in the catalyst mixture further deactivates the catalyst, preventing over-reduction.[1]

Materials:

  • (E)-5-Methyl-3-hexen-1-yne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen gas (balloon)

  • Round-bottom flask with stir bar

  • Septum and needles

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (50 mg per 1.0 g of enyne). The flask is sealed with a septum and flushed with nitrogen.

  • Solvent and Reagent Addition: Anhydrous hexane (20 mL) is added via syringe, followed by (E)-5-Methyl-3-hexen-1-yne (1.0 g, 10.6 mmol). Quinoline (50 µL) is then added as a selectivity enhancer.

  • Hydrogenation: The nitrogen atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas from a balloon three times. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by gas chromatography (GC) or thin-layer chromatography (TLC) on silica gel (eluting with hexane). The reaction is typically complete within 2-4 hours. Over-running the reaction may lead to alkene reduction.

  • Workup and Purification: Upon completion, the hydrogen balloon is removed, and the mixture is purged with nitrogen. The catalyst is removed by filtration through a short plug of Celite, washing with hexane (3 x 10 mL). The filtrate is concentrated carefully at reduced pressure (keeping the bath temperature low to avoid evaporation of the volatile product).

  • Purification: The crude product can be purified by flash chromatography on silica gel using hexane as the eluent to yield (3Z,5E)-5-Methyl-1,3-hexadiene as a colorless, volatile liquid.

Self-Validation:

  • TLC: Rf (product) > Rf (starting material) in hexane.

  • GC-MS: Monitor for the disappearance of the starting enyne peak and the appearance of the diene product peak. The mass spectrum should show a molecular ion peak at m/z = 96.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the newly formed cis-double bond, with a smaller coupling constant (J ≈ 10-12 Hz) for the vinyl protons compared to a trans-double bond.

G start Setup Reaction Flask (Lindlar's Cat., N₂ atm) add_reagents Add Hexane, Enyne, and Quinoline start->add_reagents hydrogenate Replace N₂ with H₂ (balloon) and stir add_reagents->hydrogenate monitor Monitor by GC/TLC hydrogenate->monitor workup Filter through Celite monitor->workup Reaction Complete purify Concentrate and Purify (Flash Chromatography) workup->purify product (3Z,5E)-Diene Product purify->product

Figure 2: Workflow for the Lindlar hydrogenation of (E)-5-Methyl-3-hexen-1-yne.

Protocol 2: anti-Reduction to (3E,5E)-5-Methyl-1,3-hexadiene via Dissolving Metal Reduction

This classic method provides excellent stereoselectivity for trans-alkenes. The reaction proceeds through a radical anion intermediate, where the more stable trans-vinyl radical is preferentially formed.[4]

Materials:

  • (E)-5-Methyl-3-hexen-1-yne

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride (solid)

  • Dewar flask with dry ice/acetone bath

  • Three-neck round-bottom flask with a dry ice condenser

Experimental Procedure:

  • Setup and Condensation: A three-neck flask equipped with a dry ice condenser, a gas inlet, and a septum is cooled to -78 °C in a dry ice/acetone bath. Ammonia gas is condensed into the flask (approx. 50 mL).

  • Formation of the Blue Solution: Small pieces of sodium metal (0.58 g, 25.4 mmol, ~2.4 eq.) are carefully added to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • Substrate Addition: A solution of (E)-5-Methyl-3-hexen-1-yne (1.0 g, 10.6 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the blue solution over 15 minutes. The mixture is stirred at -78 °C for 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears.

  • Workup: The dry ice condenser and cooling bath are removed, and the ammonia is allowed to evaporate under a stream of nitrogen. Water (20 mL) is carefully added to the residue, and the mixture is extracted with pentane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is carefully removed by distillation at atmospheric pressure. The resulting crude diene can be further purified by flash chromatography on silica gel (hexane) or by careful fractional distillation.

Self-Validation:

  • Reaction Monitoring: The disappearance of the blue color upon quenching indicates the consumption of the solvated electrons.

  • GC-MS: Analysis of the crude product should show the formation of the diene (m/z = 96) as the major product.

  • ¹H NMR (CDCl₃): The newly formed trans-double bond will exhibit a characteristic large coupling constant (J ≈ 15-18 Hz) between the vinyl protons.

Protocol 3: anti-Reduction to (3E,5E)-5-Methyl-1,3-hexadiene via Hydrosilylation-Protodesilylation

This modern, two-step protocol offers a mild and highly selective alternative to the dissolving metal reduction for accessing trans-alkenes. The first step involves a ruthenium-catalyzed trans-hydrosilylation of the alkyne, followed by a fluoride-mediated protodesilylation.[5][6]

Materials:

  • (E)-5-Methyl-3-hexen-1-yne

  • [Cp*Ru(MeCN)₃]PF₆ catalyst

  • Triethoxysilane (HSi(OEt)₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Tetrabutylammonium fluoride (TBAF, 1M in THF)

Experimental Procedure:

Step 1: Ruthenium-Catalyzed Hydrosilylation

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add (E)-5-Methyl-3-hexen-1-yne (1.0 g, 10.6 mmol) and anhydrous DCM (20 mL).

  • Reagent Addition: Add triethoxysilane (2.1 mL, 11.7 mmol, 1.1 eq.). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add the ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ (53 mg, 0.106 mmol, 1 mol%). Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitoring and Workup: Monitor the reaction by TLC or GC for the consumption of the starting alkyne. Upon completion, the solvent is removed under reduced pressure to yield the crude vinylsilane, which is used directly in the next step.

Step 2: Protodesilylation

  • Reaction Setup: Dissolve the crude vinylsilane in anhydrous THF (20 mL) under an argon atmosphere.

  • Reagent Addition: Add CuI (202 mg, 1.06 mmol, 10 mol%). To this suspension, add TBAF (1M in THF, 12.7 mL, 12.7 mmol, 1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring by GC for the formation of the diene.

  • Workup and Purification: Upon completion, dilute the reaction mixture with pentane and filter through a plug of silica gel, washing thoroughly with pentane. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated carefully by distillation at atmospheric pressure. The product can be further purified by flash chromatography (hexane).

Self-Validation:

  • Intermediate Analysis (Optional): The crude vinylsilane from Step 1 can be analyzed by ¹H NMR to confirm the trans-addition of the silyl group.

  • Final Product Analysis: GC-MS and ¹H NMR analysis as described in Protocol 2 will confirm the formation of the (3E,5E)-diene.

Conclusion and Outlook

The selective reduction of (E)-5-Methyl-3-hexen-1-yne to its corresponding conjugated dienes is a readily achievable transformation with the appropriate choice of reagents. For the synthesis of the (3Z,5E)-diene, Lindlar hydrogenation remains a reliable and straightforward method. For the synthesis of the (3E,5E)-diene, researchers have the option of the classic dissolving metal reduction, which is highly effective but requires specialized equipment, or a more modern and milder two-step hydrosilylation-protodesilylation protocol.

The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for further synthetic explorations. As with any chemical transformation, careful monitoring and optimization of reaction conditions may be necessary to achieve the highest possible yields and selectivities for specific applications.

References

  • Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen, E. C., & Lee, D. (2003). Enyne Metathesis for the Formation of Macrocyclic 1,3-dienes. Journal of the American Chemical Society, 125(32), 9582–9583. [Link]

  • Leah4sci. (2019, January 17). Hydrogenation, Lindar's catalyst, Dissolving Metal Reduction - cis/trans alkenes [Video]. YouTube. [Link]

  • Radical Cyclization of 1,n‐Enynes and 1,n‐Dienes for the Synthesis of 2‐Pyrrolidone. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis of highly substituted 1,3-dienes through halonium promoted 1,2-sulfur migration of propargylic thioethers. (2024, January 17). Royal Society of Chemistry. [Link]

  • Selective tandem enyne metathesis for the synthesis of functionalized cycloheptadienes. (n.d.). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Kwak, S. Y., Shin, I., Jang, H., Park, Y., Lim, S., Lee, D., Kim, H., & Kim, D. (2023). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. Organic & Biomolecular Chemistry, 21(47), 9603-9608. [Link]

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2005). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Journal of the American Chemical Society, 127(50), 17644–17655. [Link]

  • Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. (2024, May 15). ACS Publications. [Link]

  • The mechanism of the protodesilylation of allylsilanes and vinylsilanes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. (2023, December 4). ResearchGate. Retrieved from [Link]

  • NMR Analysis of Dienes in Model FCC Gasolines. (n.d.). AUREMN. Retrieved from [Link]

  • Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. (2024, May 15). National Center for Biotechnology Information. [Link]

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2005). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Journal of the American Chemical Society, 127(50), 17644–17655. [Link]

  • Organic Chemistry. (2020, April 26). Dissolve Metal Reduction (Reduction of Alkynes into Trans Alkenes) [Video]. YouTube. [Link]

  • Vinylsilane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). EPA. Retrieved from [Link]

  • Silylative Coupling of Olefins with Vinylsilanes in the Synthesis of π-Conjugated Double Bond Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy of Dienes and Polyenes. (n.d.). ResearchGate. Retrieved from [Link]

  • All In with Dr Betts. (2024, January 12). Reduction of Alkynes Using a Dissolving Metal Reaction [Video]. YouTube. [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026, January 7). ACS Publications. [Link]

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021, April 29). Lab Manager. [Link]

  • 13C NMR Analyses on Conjugated Dienic Pheromones of Lepidoptera. (n.d.). J-STAGE. Retrieved from [Link]

  • 46.14 Conjugated Diene Synthesis by Rearrangement of 1,3-Dienes to 1,3-Dienes. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3-Diene synthesis by C-C coupling (dienylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. (n.d.). ACS Publications. Retrieved from [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (n.d.). MDPI. Retrieved from [Link]

  • Assessment by GC and GC-MS of volatile hydrocarbons from biomass burning. (n.d.). Chalmers Publication Library. Retrieved from [Link]

  • Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. (2024, June 21). ACS Publications. [Link]

  • Ruthenium-catalysed hydrosilylation of carbon–carbon multiple bonds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4-Silaspiro[3.4]octa-1,5-diene Derivatives: Hybrid Spiro Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2005). Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. Journal of the American Chemical Society, 127(50), 17644–17655. [Link]

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Technical Notes & Optimization

Troubleshooting

(E)-5-Methyl-3-hexen-1-yne stability in air and moisture

Subject: Stability Profile & Handling Guide for Air/Moisture Sensitivity Document ID: TS-ENY-80033 | Version: 2.1 | Role: Senior Application Scientist[1] Part 1: Executive Stability Matrix (E)-5-Methyl-3-hexen-1-yne (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile & Handling Guide for Air/Moisture Sensitivity

Document ID: TS-ENY-80033 | Version: 2.1 | Role: Senior Application Scientist[1]

Part 1: Executive Stability Matrix

(E)-5-Methyl-3-hexen-1-yne (CAS: 80033-69-8) is a volatile, conjugated enyne.[1] While structurally robust compared to isolated alkynes, its conjugated system presents specific vulnerabilities to oxidative degradation and polymerization.[1]

ParameterRatingCritical Technical Context
Air Stability Moderate Risk Susceptible to autoxidation and radical polymerization upon prolonged exposure to oxygen.[1] Peroxide formation is a latent risk in aged samples.
Moisture Stability High (Chemical) Chemically stable to neutral water (no hydrolysis).[1] However, functionally incompatible with moisture if used in organometallic catalysis (e.g., Sonogashira coupling).[1]
Thermal Stability Low Prone to thermal polymerization.[1] Boiling point is ~80°C; volatility leads to concentration drift.
Storage Condition Strict Store at -20°C under Argon/Nitrogen. Protect from light.

Part 2: Troubleshooting & FAQs

Category A: Degradation & Purity[1]

Q: My sample has transitioned from colorless to a pale yellow/brown liquid. Is it still usable? A: This discoloration indicates the onset of oligomerization or oxidative coupling .

  • The Mechanism: Conjugated enynes are radical sponges. Oxygen acts as an initiator, generating peroxy radicals that cross-link the alkene/alkyne

    
    -systems.[1] The color comes from extended conjugation in the oligomers.
    
  • Diagnostic: Run a TLC (Thin Layer Chromatography).[1] If the spot remains single but colored, it may be trace impurities. If a "streak" or baseline material appears, significant polymerization has occurred.[1]

  • Solution: For critical applications, do not use . Purify via bulb-to-bulb distillation (Kugelrohr) at reduced pressure.[1] Avoid high heat to prevent thermal runaway.

Q: I observe a white precipitate forming at the bottom of the vial. A: This is a critical safety warning.

  • The Cause: If stored in metal containers or exposed to trace copper/metals in the presence of air, the terminal alkyne proton (

    
    ) can form metal acetylides . These are shock-sensitive explosives.[1]
    
  • Immediate Action: Do not scrape or agitate. Quench the sample with dilute acid (HCl) if safety protocols permit, or contact hazardous waste disposal immediately. Note: This is rare in glass storage but possible with contaminated spatulas/needles.

Category B: Volatility & Handling[1]

Q: The volume of my standard solution decreased by 20% over the weekend. Can I just top it up? A: No.

  • The Physics: With a boiling point of ~80°C, (E)-5-Methyl-3-hexen-1-yne has a high vapor pressure.[1] If the septum was pierced, the enyne evaporated preferentially over higher-boiling solvents (like DMF or DMSO), or co-evaporated with volatile ones (like DCM).[1]

  • The Consequence: The concentration is now unknown. "Topping up" will result in stoichiometric errors in your downstream reaction (e.g., failed cross-coupling).[1]

  • Protocol: Re-determine concentration via qNMR (Quantitative NMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) before use.

Category C: Moisture Concerns[1]

Q: You say it's "moisture stable," but my reaction failed in wet solvent. Why? A: We must distinguish between intrinsic stability and application compatibility .

  • Intrinsic: The molecule will not decompose in water (it won't hydrolyze like an acid chloride).

  • Application: This reagent is often used as a nucleophile (via deprotonation of the terminal alkyne). Water (

    
    ) is a billion times more acidic than the alkyne (
    
    
    
    ).[1] Any moisture will instantly quench the base (n-BuLi, Grignard) intended for the enyne, stopping the reaction dead.[1]
  • Troubleshooting: If the solvent is wet, dry the solution of enyne over activated 4Å Molecular Sieves for 12 hours before adding the base.

Part 3: Visualized Protocols

Workflow 1: Degradation Pathways & Rescue Logic

This diagram illustrates the causality between environmental exposure and chemical fate, providing a decision matrix for researchers.

G Fresh (E)-5-Methyl-3-hexen-1-yne (Fresh, Colorless) Air Exposure: Oxygen (Air) Fresh->Air Heat Exposure: Heat (>30°C) Fresh->Heat Metal Contaminant: Trace Cu/Metals Fresh->Metal Peroxide Peroxides / Hydroperoxides (Explosion Hazard) Air->Peroxide Radical Autoxidation Polymer Oligomers / Gums (Yellow/Brown) Air->Polymer Oxidative Coupling Heat->Polymer Thermal Polymerization Acetylide Metal Acetylides (Shock Sensitive) Metal->Acetylide Deprotonation Dispose Action: Chemical Disposal Peroxide->Dispose Do NOT Distill Distill Action: Vacuum Distillation (Low Temp) Polymer->Distill Rescue Possible Acetylide->Dispose Do NOT Touch

Figure 1: Degradation logic flow. Note that peroxide formation precludes distillation due to explosion risk.

Workflow 2: Inert Handling Protocol

Standard Operating Procedure (SOP) for dispensing volatile, air-sensitive enynes.[1]

G Start Start: Sealed Vial Check Visual Check: Color/Precipitate? Start->Check Purge Purge Syringe: 3x Argon Flush Check->Purge Clear Withdraw Withdraw Liquid (Positive Pressure) Purge->Withdraw Transfer Transfer to Reaction Withdraw->Transfer Seal Reseal & Parafilm Transfer->Seal Store Store: -20°C Seal->Store

Figure 2: Inert handling loop to minimize volatility loss and oxygen ingress.

Part 4: Validated Experimental Protocols

Protocol A: Purification of Degraded Enyne

Use this when the sample is yellow but free of peroxides (Test with starch-iodide paper first).[1]

  • Setup: Assemble a Kugelrohr or short-path distillation apparatus. Long columns are discouraged due to holdup volume loss.

  • Pressure: Apply vacuum (< 10 mmHg).

  • Temperature: Heat the source bulb gently. The boiling point of (E)-5-Methyl-3-hexen-1-yne is ~80°C at atm; expect distillation at 25-35°C under good vacuum.[1]

  • Collection: Collect the receiving bulb in a dry ice/acetone bath (-78°C) to trap the volatile enyne efficiently.

  • Storage: Immediately backfill with Argon and store at -20°C.

Protocol B: Quantitative Purity Check (qNMR)

Self-validating method to determine concentration after storage.[1]

  • Standard: Weigh approx. 10 mg of 1,3,5-Trimethoxybenzene (Internal Standard) into an NMR tube. Record exact mass (

    
    ).[1]
    
  • Analyte: Add approx. 10 mg of the enyne sample. Record exact mass (

    
    ).[1]
    
  • Solvent: Add

    
    .
    
  • Acquisition: Run 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds to ensure full relaxation.
    
  • Integration: Integrate the singlet of the standard (

    
     ppm, 3H) and the alkene protons of the enyne (
    
    
    
    ppm).
  • Calculation:

    
    
    (Where 
    
    
    
    is the number of protons integrated).

Part 5: References

  • NIST Chemistry WebBook. (E)-5-Methyl-3-hexen-1-yne Thermochemistry & Spectra.[1] National Institute of Standards and Technology.[2][3] [Link][3]

  • PubChem. (E)-5-Methyl-3-hexen-1-yne Compound Summary. National Library of Medicine. [Link][1]

  • Trost, B. M., & Rudd, M. T. (2005). Ruthenium-Catalyzed Cycloisomerization of 1,6-Enynes.[1] Journal of the American Chemical Society. (Contextual grounding on enyne reactivity and handling). [Link]

  • Lumen Learning. Stability of Conjugated Dienes and Enynes. (General stability mechanisms).[1] [Link]

Sources

Optimization

Technical Support Center: Purification of Volatile 1,3-Enynes

Department: Chemical Process Safety & Purification Subject: Distillation Protocols for Thermally Unstable Conjugated Systems Ticket ID: ENY-DIST-001 Introduction Welcome to the Technical Support Center. You have reached...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Safety & Purification Subject: Distillation Protocols for Thermally Unstable Conjugated Systems Ticket ID: ENY-DIST-001

Introduction

Welcome to the Technical Support Center. You have reached the specialized unit for Conjugated Systems Purification .

Purifying volatile 1,3-enynes is a high-stakes operation. These compounds sit at the intersection of two risks: volatility (requiring careful pressure management to avoid pump losses) and instability (prone to exothermic polymerization or decomposition). Unlike simple alkanes, 1,3-enynes possess a conjugated


-system that is highly susceptible to radical-initiated polymerization, often triggered by heat or peroxides.

This guide replaces standard textbook procedures with field-validated protocols designed to maximize recovery while mitigating explosion risks.

Safety Directive: Critical Warning

STOP AND READ BEFORE PROCEEDING. 1,3-Enynes can form explosive peroxides upon storage and may polymerize violently when heated.

  • Never distill to dryness. The residue often contains concentrated peroxides or oligomers that are shock-sensitive.

  • Always test for peroxides using starch-iodide paper before heating. If positive, treat with a reducing agent (e.g., aqueous sodium thiosulfate) prior to distillation.

  • Shielding: Perform all distillations behind a blast shield.

Module 1: Pre-Distillation Diagnostics

Q: Is distillation actually the correct method for my enyne?

A: Distillation is generally superior to column chromatography for volatile 1,3-enynes because silica gel is often slightly acidic, which can catalyze hydration or rearrangement of the enyne system. However, you must validate thermal stability first.

The Stability Test: Place 50 mg of your crude material in a sealed vial. Heat it to 10°C above your expected bath temperature for 10 minutes.

  • Result A (Darkening/Gelling): Do not distill. Use low-temperature recrystallization or flash chromatography on neutralized silica (1% Et3N).

  • Result B (Unchanged): Proceed with Vacuum Distillation .

Q: How do I prevent the material from turning into rubber (polymerizing) in the pot?

A: You must break the radical chain reaction. Conjugated enynes are "monomers in waiting." Heat generates free radicals; without an inhibitor, one radical can polymerize your entire flask.

The Inhibitor Protocol: Add a radical scavenger directly to the distillation pot. The inhibitor must have a significantly higher boiling point than your product so it remains in the pot.

InhibitorFull NameUsage CaseBoiling Point
BHT Butylated hydroxytolueneRecommended. Robust, does not require O2 to function effectively.265°C
TBC 4-tert-ButylcatecholGood alternative. Effective for styrenyl-type enynes.285°C
MEHQ 4-MethoxyphenolUse with Caution. Requires trace dissolved O2 to be active. In a strict inert gas distillation, it may fail.243°C

Dosage: Add 0.1% to 0.5% (w/w) of BHT to the crude pot.

Module 2: Configuration & Setup

Q: Which distillation setup should I use?

A: This depends on your volume and the boiling point separation (ΔBp) between your product and impurities.

Decision Matrix: Selecting the Hardware

DistillationSelector Start START: Analyze Crude Mixture VolCheck Volume < 2.0 mL? Start->VolCheck Kugel RECOMMENDED: Kugelrohr Distillation (Short path, minimal loss) VolCheck->Kugel Yes SepCheck Is u0394Bp (Impurities) > 20u00B0C? VolCheck->SepCheck No Simple RECOMMENDED: Simple Vacuum Distillation (Claisen Head) SepCheck->Simple Yes (Easy Separation) Vigreux RECOMMENDED: Fractional Vacuum Distillation (Vigreux Column) SepCheck->Vigreux No (Difficult Separation)

Figure 1: Decision matrix for selecting the appropriate distillation apparatus based on scale and impurity profile.

Standard Operating Procedure (SOP): Vacuum Distillation of Enynes

Objective: Distill product at the lowest possible bath temperature (Target: < 60°C).

  • The Pot: Load crude enyne + 0.5% BHT + magnetic stir bar (egg-shaped for high torque). Never use boiling stones (they become inactive under vacuum).

  • The Head: Use a Claisen adapter. This provides a "buffer zone" if the volatile enyne bumps.

  • The Trap (CRITICAL): Place a liquid nitrogen (LN2) or dry ice/acetone trap between the receiver and the vacuum pump.

    • Why? Volatile enynes will bypass the receiving flask and destroy your pump oil or diaphragm. The trap captures the "losses."

  • The Vacuum: Connect a manometer. You need stable, tunable vacuum (e.g., 0.1 – 10 mmHg).

  • The Procedure:

    • Start stirring rapidly .

    • Apply vacuum before heating.[1][2]

    • Wait for pressure to stabilize.[1]

    • Slowly ramp heat.[2][3]

    • Collect the main fraction. Stop when 5-10% volume remains in the pot.

Module 3: Troubleshooting Guide

Issue 1: "The liquid is bumping violently into the receiver."

Diagnosis: Superheating caused by lack of nucleation sites or rapid pressure drops. Corrective Actions:

  • Agitation: Increase stir rate. The vortex creates surface area for smooth boiling.

  • Bleed Valve: Introduce a capillary bleed of inert gas (Argon/Nitrogen).

    • How: Insert a very fine glass capillary through a thermometer adapter into the liquid. The stream of bubbles prevents superheating.

  • Flask Sizing: Ensure the boiling flask is no more than 50% full .

Issue 2: "My product is polymerizing in the receiving flask."

Diagnosis: This is rare but happens if the receiver is hot or exposed to light. Corrective Actions:

  • Cool the Receiver: The receiving flask must be in an ice/salt bath (-10°C) or dry ice/acetone (-78°C) depending on volatility.

  • Inhibit the Receiver: Pre-load the receiving flask with a trace amount (e.g., 1-2 mg) of BHT if the product will be stored for long periods.

  • Light Protection: Wrap the receiver in aluminum foil. 1,3-enynes are often photosensitive.

Issue 3: "I am losing product; the yield is lower than expected."

Diagnosis: The compound is too volatile and is escaping into the vacuum line. Corrective Actions:

  • Check the Cold Trap: If you find liquid in your LN2 trap, your vacuum was too strong or your condenser was too warm.

  • Adjust Condenser Temp: For volatile enynes, water cooling (20°C) is insufficient. Use a recirculating chiller with coolant at -10°C.

Workflow: The "Safe-Path" Distillation Logic

DistillationWorkflow Crude Crude Enyne AddInhib Add BHT (0.5%) Stir Bar Crude->AddInhib Degas Degas (Vacuum) No Heat AddInhib->Degas Heat Ramp Heat (Bath < 80°C) Degas->Heat Stable Pressure Condense Condenser (-10°C) Heat->Condense Vapor Rise Collect Collect Fraction (In Dark) Condense->Collect

Figure 2: Step-by-step workflow for the safe distillation of stabilized 1,3-enynes.

Module 4: Post-Run & Storage

Once purified, volatile 1,3-enynes degrade via oxidation and polymerization.

  • Inert Atmosphere: Backfill the distillation apparatus with Argon, not air.

  • Stabilization: If you did not distill into a flask containing inhibitor, add 0.1% BHT immediately upon collection unless the next step requires an inhibitor-free reagent.

  • Cold Storage: Store at -20°C in a dark, amber vial.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Gold Standard" for purification constants and specific chemical handling).

  • Organic Syntheses. (Various Years). General procedures for handling sensitive conjugated dienes and enynes. (See specifically procedures involving vacuum distillation of unstable intermediates).

  • Schlenk Line Survival Guide. (2023). Dynamic Vacuum Distillation.[2] (Excellent resource for setup visualization and air-free techniques).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents. (Reference for inhibitor selection and peroxide testing).

Sources

Troubleshooting

removing homocoupling byproducts in (E)-5-Methyl-3-hexen-1-yne synthesis

Troubleshooting Guide: Elimination of Homocoupling Byproducts Executive Summary This guide addresses the suppression and removal of homocoupling byproducts during the synthesis of (E)-5-Methyl-3-hexen-1-yne . This target...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Elimination of Homocoupling Byproducts

Executive Summary

This guide addresses the suppression and removal of homocoupling byproducts during the synthesis of (E)-5-Methyl-3-hexen-1-yne . This target molecule is a conjugated enyne, typically synthesized via the Sonogashira cross-coupling of (E)-1-halo-3-methylbut-1-ene with a terminal alkyne source (e.g., trimethylsilylacetylene or ethyne).

The primary impurity encountered is the Glaser homocoupling product (symmetrical diyne), formed via the oxidative dimerization of the alkyne component. A secondary impurity is the Ullmann-type homocoupling product (symmetrical diene) from the vinyl halide.

Module 1: Diagnostic & Root Cause Analysis

Before optimizing, it is critical to identify which mechanism is driving the impurity formation.

The Competing Pathways

In a standard Copper-Palladium catalyzed system, two cycles compete. The presence of Oxygen (


) is the primary trigger for the unwanted Glaser cycle.

Sonogashira_Vs_Glaser Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide Species (Active Nucleophile) Start->Cu_Acetylide Base / CuI Cu_Cat Cu(I) Catalyst Pd_Cycle Pd-Catalyzed Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetallation (Fast) Glaser_Cycle Glaser Coupling (Oxidative Dimerization) Cu_Acetylide->Glaser_Cycle Slow w/o O2 Target Target Enyne ((E)-5-Methyl-3-hexen-1-yne) Pd_Cycle->Target Reductive Elimination Oxygen Oxygen (O2) Oxygen->Glaser_Cycle Accelerates x100 Impurity Diyne Impurity (Homocoupling) Glaser_Cycle->Impurity Dimerization

Figure 1: Mechanistic competition between the desired Sonogashira cross-coupling (Blue/Green path) and the unwanted Glaser homocoupling (Red path).

Impurity Identification Table
ObservationLikely ImpurityCause
Blue/Green Reaction Color Glaser Product (Diyne)Oxidation of Cu(I) to Cu(II) by air leaks.
Symmetrical Diene Ullmann ProductLow alkyne concentration or deactivated Pd catalyst.
Low Yield of Enyne OligomersPolymerization of the terminal alkyne due to high temperature.
Module 2: Prevention Protocols (Synthesis Optimization)

To stop homocoupling at the source, you must disrupt the oxidative cycle of Copper.

Protocol A: The "Freeze-Pump-Thaw" Degassing Method

Standard nitrogen sparging is often insufficient for sensitive enyne synthesis.

  • Seal: Place solvent and reagents (except catalyst) in a Schlenk flask.

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Apply high vacuum (0.1 mmHg) for 5-10 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in a warm water bath.
    
  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with Argon (heavier than air, better protection than

    
    ).
    
Protocol B: Kinetic Control via Syringe Pump

Principle: Keeping the concentration of the Cu-acetylide low relative to the Pd-oxidative complex favors the cross-coupling over dimerization.

  • Setup: Dissolve the vinyl halide (1.0 equiv) and Pd-catalyst in the reaction vessel.

  • Feed: Dissolve the alkyne (1.2 equiv) in a separate syringe.

  • Rate: Add the alkyne solution slowly over 1–2 hours using a syringe pump.

  • Result: The alkyne is consumed by the Pd-cycle immediately upon entry, leaving no excess for homocoupling.

Protocol C: Copper-Free Sonogashira (The Ultimate Fix)

If Glaser coupling persists, eliminate Copper entirely.

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: XPhos or excess Triphenylphosphine (

    
    )
    
  • Base: Pyrrolidine or Piperidine (act as both base and solvent/ligand)

  • Temp: 60°C - 80°C

  • Mechanism: Rely on the carbopalladation mechanism or direct amine-assisted deprotonation, bypassing the formation of Cu-acetylides entirely.

Module 3: Remediation (Purification)

If the byproduct is already formed, separation can be difficult due to similar polarity. Use Silver Nitrate Impregnated Silica to exploit the pi-complexation difference between terminal alkynes/enynes and internal diynes.

Technique: Preparation of 10% AgNO₃/Silica Gel

Standard silica gel often fails to separate the target enyne from the diyne impurity.

Materials:

  • Silver Nitrate (

    
    )
    
  • Silica Gel (230-400 mesh)

  • Acetonitrile (solvent)

  • Aluminum foil (for light protection)

Step-by-Step Protocol:

  • Dissolve: Dissolve 10g of

    
     in 100 mL of Acetonitrile in a foil-wrapped flask.
    
  • Slurry: Add 90g of Silica Gel to the solution. Stir vigorously for 10 minutes.

  • Evaporate: Remove solvent via rotary evaporation (bath < 40°C) until a free-flowing powder is obtained.

  • Pack: Pack the column with this "Silver Silica" in the dark.

  • Elute: Run your column using Hexanes/Ethyl Acetate.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The Silver (

      
      ) coordinates strongly to the terminal alkyne of the product, retaining it longer. The symmetrical diyne (internal triple bonds) interacts weakly and elutes first.
      
    • Recovery: If the product sticks too hard, flush the column with 5% Ammonia in Methanol to break the Ag-complex.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned bright blue/green. Is the batch ruined? A: Not necessarily, but it indicates oxygen ingress. The color comes from oxidative Glaser coupling generating Cu(II) species. Action: Immediately purge with Argon and add a reducing agent like Sodium Ascorbate (if compatible) or simply accept the yield loss and focus on purification (Module 3).

Q2: Can I use TMS-acetylene to avoid homocoupling? A: Yes, this is highly recommended. Coupling (E)-1-iodo-3-methylbut-1-ene with Trimethylsilylacetylene (TMSA) produces the TMS-protected enyne. The bulky TMS group sterically hinders homocoupling. You can then deprotect (remove TMS) using


 in a separate step.

Q3: Why is the (E)-isomer geometry important? A: The biological activity or subsequent reactivity often depends on the olefin geometry. Sonogashira coupling is generally stereoretentive. To maintain the (E)-configuration of your starting vinyl halide, avoid high temperatures (>80°C) which can induce isomerization.

Q4: Is the target molecule volatile? A: Yes. (E)-5-Methyl-3-hexen-1-yne has a relatively low molecular weight (~94.15 g/mol ). Warning: Do not use high vacuum for prolonged periods during workup. Distill solvents carefully or use a low-boiling solvent like Pentane for extraction.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[5][9] Organic Letters, 7(5), 843–846.

  • Li, J.-H., Liang, Y., & Zhang, X.-D. (2005). Copper- and Amine-Free Sonogashira Reaction: A New Procedure for the Synthesis of Terminal Alkynes. The Journal of Organic Chemistry, 70(11), 4393–4396.

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

Sources

Optimization

troubleshooting low yield in (E)-5-Methyl-3-hexen-1-yne coupling reactions

Ticket ID: ENYNE-5M3H-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are experiencing low yields in coupling reactions involving (E)-5-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ENYNE-5M3H-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are experiencing low yields in coupling reactions involving (E)-5-Methyl-3-hexen-1-yne (CAS: 80033-69-8).[1] This substrate presents a unique "triad of difficulty":

  • Volatility: With a boiling point of ~87°C and low molecular weight (94.15 g/mol ), it is easily lost during sparging or workup.

  • Conjugation Instability: The 1,3-enyne system is prone to polymerization and thermal isomerization under standard cross-coupling conditions.

  • Homocoupling Susceptibility: As a terminal alkyne, it aggressively undergoes Glaser homocoupling in the presence of copper and trace oxygen, consuming your starting material before the cross-coupling can occur.

This guide provides a root-cause analysis and validated recovery protocols.

Module 1: Diagnostic Workflow

Before altering your catalyst, you must identify where the mass is being lost. Use this decision matrix to classify your failure mode.

Diagram 1: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield (<40%) CheckSM Check Crude NMR/GC Is SM remaining? Start->CheckSM SM_Yes Yes: SM Remaining CheckSM->SM_Yes Incomplete Conv. SM_No No: SM Consumed CheckSM->SM_No Full Conv. CatalystDead Catalyst Deactivation or Oxidative Addition Failure SM_Yes->CatalystDead CheckDimer Check for Dimer (Glaser Product) SM_No->CheckDimer Dimer_Yes Dimer Present (Glaser Coupling) CheckDimer->Dimer_Yes New spot (Rf ~ SM) Dimer_No No Dimer Found CheckDimer->Dimer_No Polymer Oligomerization/Polymerization (Check baseline broadening) Dimer_No->Polymer Baseline Mess Volatility Volatility Loss (Check cold trap) Dimer_No->Volatility Clean Spectrum

Caption: Logical flow for identifying failure modes in 1,3-enyne coupling reactions.

Module 2: The "Silent Killer" – Glaser Homocoupling

The most common cause of low yield in terminal enyne Sonogashira couplings is the Glaser homocoupling side reaction. This is catalyzed by the same Copper(I) species required for the Sonogashira cycle.

The Symptom: You observe full consumption of the alkyne but low yield of the cross-coupled product. A new byproduct appears (often crystalline or highly colored) which is the symmetrical diyne dimer.

Mechanism of Failure

In the presence of Oxygen , the Copper(I) acetylide (Intermediate B in the diagram below) is oxidized to a Cu(II) species, which radically dimerizes rather than transmetallating to Palladium.

Diagram 2: Competitive Pathways (Cross-Coupling vs. Glaser)

ReactionPathways Alkyne (E)-5-Methyl-3-hexen-1-yne Cu_Acetylide Cu-Acetylide Species (Active Nucleophile) Alkyne->Cu_Acetylide Deprotonation Base Base/CuI Pd_Cycle Pd(II)-Aryl Complex (Cross-Coupling Cycle) Cu_Acetylide->Pd_Cycle Transmetallation (Fast if O2 free) Dimer Glaser Dimer (Dead End) Cu_Acetylide->Dimer Oxidative Dimerization (Triggered by O2) Product Desired 1,3-Enyne Product Pd_Cycle->Product Reductive Elimination Oxygen O2 (Trace Air) Oxygen->Dimer

Caption: Kinetic competition between the desired Sonogashira pathway (Green) and the parasitic Glaser pathway (Red).

Protocol 1: The "Copper-Free" Modification

If you detect dimerization, you must eliminate Copper.[2] While slower, this method guarantees that the alkyne cannot homocouple.

Reagents:

  • Catalyst: PdCl2(MeCN)2 (5 mol%) + XPhos (10 mol%)

    • Why: XPhos is electron-rich and bulky, facilitating the oxidative addition of aryl chlorides/bromides without Cu activation [1].

  • Base: Cs2CO3 (2.5 equiv).

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Cs2CO3, Pd source, and Ligand to a reaction vial.

  • Evacuate: Cap and purge with Argon x3 (balloon method is insufficient; use a Schlenk line).

  • Solvent Add: Add degassed solvent via syringe.

  • Alkyne Add: Add (E)-5-Methyl-3-hexen-1-yne (1.2 equiv) via syringe last.[1]

  • Heat: Stir at 60-80°C. Monitor by GC-MS.

Validation:

  • Absence of the dimer peak (M+ = ~186 Da) in GC-MS confirms suppression of Glaser coupling.

Module 3: Managing Volatility & Polymerization

If your mass balance is low (i.e., the alkyne simply "vanished"), volatility is the culprit. If the baseline of your NMR is rolling/broad, polymerization has occurred.

Data Table: Yield Optimization Parameters
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Atmosphere N2 BalloonArgon Sparge + Seal Argon is heavier than air, blanketing the volatile alkyne better.[1]
Alkyne Equiv 1.0 - 1.11.5 - 2.0 Compensates for evaporative loss during sparging/heating.[1]
Addition Rate All at onceSyringe Pump (Slow) Keeps instantaneous concentration of alkyne low, preventing polymerization [2].
Stabilizer NoneBHT (1 mol%) Radical scavenger to inhibit thermal polymerization of the 1,3-diene system [3].
Protocol 2: The "Slow-Addition" Technique

Use this when the alkyne is polymerizing or reacting non-selectively.

  • Prepare Catalyst Pool: In the main reaction vessel, dissolve Aryl Halide, Pd-Catalyst, CuI (if using), and Base in degassed solvent. Heat to reaction temperature (e.g., 50°C).

  • Prepare Alkyne Solution: Dissolve (E)-5-Methyl-3-hexen-1-yne in a separate vial with a small amount of solvent.

  • Inject: Draw the alkyne solution into a syringe. Using a syringe pump, add this solution to the catalyst pool over 2–4 hours .

  • Rationale: This maintains a "starved" condition where the alkyne concentration is always low relative to the catalyst, favoring the cross-coupling over second-order side reactions like dimerization or polymerization.

FAQ: Frequently Asked Questions

Q: Can I use standard Pd(PPh3)4? A: Yes, but it is air-sensitive. If your alkyne is homocoupling, the "black" Pd(0) precipitating indicates catalyst decomposition (often due to O2). Switch to a more robust precatalyst like Pd(dppf)Cl2 or the XPhos Pd G2 precatalyst for difficult substrates.

Q: My starting material boils at 87°C. Can I run the reaction at 80°C? A: It is risky. If you must heat to 80°C, use a sealed pressure tube (thick-walled glass) rather than a reflux condenser. The condenser may not trap the vapors effectively if the cooling water isn't close to 0°C.

Q: How do I remove the copper if I use the standard method? A: Copper residues can catalyze decomposition during workup. Wash the organic layer with saturated NH4Cl/NH4OH (9:1) solution. The deep blue color indicates successful removal of Copper(II) species.

References

  • Gelest, Inc. (2025). Sonogashira Coupling Technical Guide. Retrieved from (General reference for silane/alkyne handling).

  • Organic Chemistry Portal . (2025). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from .

  • Bunschoten, R. P., et al. (2024).[3] Mechanistic Basis of the Cu-Catalyzed Azide-Ynamine Cycloaddition. Journal of the American Chemical Society.[3] (Discusses Cu-catalyzed side reactions). Retrieved from .

  • NIST Chemistry WebBook. (2025).[4] (E)-5-Methyl-3-hexen-1-yne Properties. Retrieved from .

  • ChemPros Community. (2020). Sonogashira troubleshooting help. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Safe Transport of (E)-5-Methyl-3-hexen-1-yne

Welcome to the technical support center for the safe transport and handling of (E)-5-Methyl-3-hexen-1-yne. This guide is designed for researchers, scientists, and drug development professionals who work with this and oth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe transport and handling of (E)-5-Methyl-3-hexen-1-yne. This guide is designed for researchers, scientists, and drug development professionals who work with this and other highly reactive enyne monomers. Given the molecule's conjugated double and triple bond system, it is susceptible to spontaneous, often exothermic, polymerization.[1] This document provides essential, field-proven insights into the selection and use of polymerization inhibitors to ensure material stability and safety during transport and storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of inhibiting polymerization in reactive monomers like (E)-5-Methyl-3-hexen-1-yne.

Q1: Why is a polymerization inhibitor essential for transporting (E)-5-Methyl-3-hexen-1-yne?

(E)-5-Methyl-3-hexen-1-yne is an unsaturated hydrocarbon containing both an alkene ("en") and a terminal alkyne ("yne"). This structure is highly prone to free-radical polymerization, a chain reaction where individual monomer molecules link together.[2] This process can be initiated by heat (e.g., elevated ambient temperatures during transport), UV light, or contaminants.[1] Uncontrolled polymerization is typically exothermic, meaning it releases heat, which can accelerate the reaction further, leading to a dangerous, self-accelerating cycle known as a runaway reaction.[3][4] A runaway reaction can cause a rapid increase in temperature and pressure within a sealed container, potentially resulting in a vessel rupture or explosion.[1][4][5] Polymerization inhibitors are added to scavenge the initial free radicals, effectively stopping this process before it starts.[6][7][8]

Q2: What are the main types of inhibitors for a monomer like this, and how do they work?

For unsaturated monomers, inhibitors primarily act as radical scavengers.[1] The two most common and relevant classes are phenolic inhibitors and stable nitroxide radicals .

  • Phenolic Inhibitors (e.g., MEHQ, BHT): These are the most widely used inhibitors for monomer transport.[9] Their mechanism is critically dependent on the presence of dissolved oxygen.[7][9][10] A monomer free radical (R•) first reacts with oxygen to form a peroxide radical (ROO•). The phenolic inhibitor then donates a hydrogen atom to this peroxide radical, terminating it and forming a stable, non-reactive phenoxy radical. This process effectively breaks the polymerization chain.[3]

  • Stable Nitroxide Radicals (e.g., TEMPO): These are highly efficient inhibitors that function as "radical traps."[1] Unlike phenolics, they react directly with carbon-centered monomer radicals (R•) to form a stable, non-radical species.[3][8][11] This mechanism does not require oxygen, making them suitable for systems under an inert atmosphere.[3]

Q3: Is dissolved oxygen necessary for the inhibitor to work? This is a critical point.

It depends entirely on the class of inhibitor you choose.

  • YES, for Phenolic Inhibitors (MEHQ, BHT, TBC): These inhibitors are only effective in the presence of dissolved oxygen.[9][10] If the monomer is transported in a container that has been purged with an inert gas like nitrogen or argon, these inhibitors will be ineffective and consumed quickly.[10] For these inhibitors to function, the container's headspace should contain air. A minimum of 10-15 ppm of dissolved oxygen is often cited as necessary.[10]

  • NO, for Nitroxide Radicals (TEMPO): TEMPO and its derivatives do not require oxygen.[3] They are the preferred choice for applications where the monomer must be stored or transported under anaerobic (oxygen-free) conditions to prevent the formation of peroxides or for other process-related reasons.

Q4: How much inhibitor should I use?

The optimal concentration depends on the expected transport duration, temperature conditions, and the monomer's inherent reactivity. Insufficient inhibitor can lead to polymerization, while excessive amounts can hinder the intended polymerization at the final application stage.

  • For phenolic inhibitors like MEHQ (Monomethyl ether of hydroquinone) , typical concentrations for stabilizing reactive monomers range from 10 to 300 ppm .[9]

  • For a standard shipment of a reactive monomer like styrene, an inhibitor level of 10-15 ppm is a common specification.[12]

  • It is crucial to consult the supplier's recommendation or perform stability tests to determine the ideal concentration for your specific transport route and conditions.

Q5: How can I check the inhibitor concentration upon receiving a shipment?

Verifying the inhibitor concentration is a critical quality control step. Depletion of the inhibitor during transit is a key reason for premature polymerization.[5]

  • UV-Vis Spectroscopy: Phenolic inhibitors like MEHQ have a distinct UV absorbance profile that allows for rapid and reliable quantification. This method is well-suited for real-time process monitoring and QC labs.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and precise method for separating the inhibitor from the monomer and quantifying its concentration, especially if other UV-active impurities are present.

Section 2: Inhibitor Selection and Troubleshooting Guide

This section provides actionable workflows and protocols for selecting the correct inhibitor and diagnosing issues.

Inhibitor Selection Workflow

Choosing the correct inhibitor system is the most critical step in ensuring safe transport. Use the following decision tree to guide your selection process.

InhibitorSelection start Start: Assess Transport Conditions atmosphere What is the transport atmosphere? start->atmosphere inert Inert Gas (Nitrogen, Argon) atmosphere->inert Anaerobic air Air Headspace atmosphere->air Aerobic use_tempo Primary Choice: TEMPO or derivative. (Oxygen-Independent) inert->use_tempo use_phenolic Primary Choice: Phenolic Inhibitor (MEHQ, BHT) air->use_phenolic final_check Final Check: - Transport duration? - Max expected temp? - Monomer purity? use_tempo->final_check confirm_o2 Ensure O₂ level is sufficient (e.g., >15 ppm dissolved O₂) use_phenolic->confirm_o2 confirm_o2->final_check adjust_conc Adjust concentration based on final checks. Higher temp/longer duration may require more inhibitor. final_check->adjust_conc

Caption: Decision workflow for selecting an appropriate polymerization inhibitor.

Comparison of Common Polymerization Inhibitors
InhibitorTypeMechanismOxygen Required?Typical ConcentrationKey AdvantageKey Disadvantage
MEHQ PhenolicH-atom donor to peroxide radicalsYes 10 - 300 ppm[9]Cost-effective and widely used.Ineffective without sufficient dissolved oxygen.
BHT PhenolicH-atom donor to peroxide radicalsYes 50 - 500 ppmGood volatility, can protect vapor phase.Can be less effective than MEHQ in some systems.
TEMPO Nitroxide RadicalTraps carbon-centered radicalsNo [3]10 - 200 ppmHighly effective, oxygen-independent.[1][3]Higher cost compared to phenolic inhibitors.

Section 3: Troubleshooting Guide: Field Scenarios

This guide is formatted as a "Symptom/Cause/Action" table to address specific issues encountered during or after transport.

Scenario 1: Monomer Shows Signs of Polymerization Upon Receipt
  • Symptoms: Increased viscosity (syrupy consistency), presence of a gel or solid precipitate, unexpected color change, or the container is warm to the touch.

  • Immediate Hazard: A container exhibiting these signs, especially if warm, may be undergoing active polymerization. This can lead to a dangerous pressure buildup.[4] DO NOT attempt to open a sealed, bulging, or warm container. Relocate it to a cooled, isolated, and well-ventilated area away from heat sources.

Troubleshooting start Symptom: Polymer Detected (High Viscosity, Solids) cause1 Root Cause Analysis start->cause1 inhibitor_depletion Inhibitor Depletion? cause1->inhibitor_depletion Check 1 heat_exposure Excessive Heat Exposure? cause1->heat_exposure Check 2 contamination Contamination? cause1->contamination Check 3 action1 Action: Safely sample liquid phase (if possible) and analyze inhibitor concentration. inhibitor_depletion->action1 action2 Action: Review transport temperature logs. Was the max safe temp exceeded? heat_exposure->action2 action3 Action: Analyze for impurities (e.g., water, peroxides, metals) that can initiate polymerization. contamination->action3 prevention1 Prevention: Increase initial inhibitor concentration for future shipments. action1->prevention1 prevention2 Prevention: Mandate refrigerated or temperature-controlled transport. action2->prevention2 prevention3 Prevention: Ensure monomer purity specifications are met before shipment. action3->prevention3

Caption: Root cause analysis workflow for unexpected polymerization.[10]

Scenario 2: In-Transit Temperature Alert
  • Symptom: The temperature logger for the shipment indicates a reading above the specified safe transport limit (e.g., > 25°C). A continuous rise in temperature is a critical warning sign of a potential runaway reaction.[13]

  • Scientific Rationale: The rate of polymerization increases exponentially with temperature. A temperature excursion significantly shortens the effective lifetime of the inhibitor. High temperatures can deplete the inhibitor to a point where it can no longer prevent a self-accelerating reaction.[5]

  • Immediate Actions & Resolution:

    • Assess the Data: Determine the magnitude and duration of the temperature spike. A brief spike may be acceptable, but a sustained high temperature or a steadily increasing temperature requires immediate notification.[13]

    • Notify Supplier/Recipient: Communicate the situation immediately.

    • Do Not Assume Stability: Upon arrival, the material must be treated as potentially unstable.

    • Priority Analysis: Immediately and carefully sample the material to measure the remaining inhibitor concentration.

    • Decision Point: If the inhibitor level is critically low but the material is still liquid, it may be possible to "re-dope" it with additional inhibitor. This should only be done after a thorough risk assessment and consultation with a qualified chemist. If polymerization has already started, the material may need to be disposed of according to hazardous waste protocols.

Experimental Protocols

Protocol 1: General Method for Measuring MEHQ via UV-Vis Spectroscopy

Objective: To quantify the concentration of MEHQ inhibitor in a received monomer sample.

  • Calibration:

    • Prepare a series of calibration standards of MEHQ in a suitable solvent (e.g., the monomer itself if a pure, uninhibited sample is available, or a UV-transparent solvent like acetonitrile). Concentrations should bracket the expected range (e.g., 0, 5, 10, 20, 50, 100 ppm).

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for MEHQ (typically around 290-295 nm).

    • Plot a calibration curve of Absorbance vs. Concentration.

  • Sample Preparation:

    • Carefully draw a sample from the received container.

    • If necessary, dilute the sample with the chosen solvent to bring the absorbance into the linear range of the calibration curve.

  • Measurement:

    • Measure the absorbance of the prepared sample at the same λ_max.

  • Calculation:

    • Use the calibration curve to determine the concentration of MEHQ in the sample, correcting for any dilution factors.

  • Validation:

    • The measured concentration should be within the supplier's specified range. A significantly lower concentration indicates depletion during transit and a higher risk of instability.

References

  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from 3V Sigma USA. [Link]

  • Buback, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). [Link]

  • Polymer Chemistry Innovations. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from Polymer Chemistry Innovations. [Link]

  • Darvishi, F., et al. (2022). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Processes. [Link]

  • Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor). Retrieved from Applied Analytics. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from Wikipedia. [Link]

  • Chemistry For Everyone. (2024). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]

  • HUFOCW. (n.d.). What Is Runaway Polymerization?. Retrieved from HUFOCW. [Link]

  • Health and Safety Executive (HSE). (2004). Fire and Explosion Risk - Reactive Monomers. Retrieved from HSE. [Link]

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from Plastics Europe. [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. [Link]

  • Wang, J., et al. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega. [Link]

  • Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor)-Application Note. Retrieved from Applied Analytics. [Link]

  • Ankersmid. (n.d.). Measuring MeHQ (Polymerization Inhibitor). Retrieved from Ankersmid. [Link]

  • Yasuda, H. (1973). Plasma Polymerization of Saturated and Unsaturated Hydrocarbons. Defense Technical Information Center. [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from Jinzong Machinery. [Link]

  • Van der poel, W., et al. (2022). Mechanistic insight into TEMPO-inhibited polymerisation: Simultaneous determination of oxygen and inhibitor concentrations by EPR. Reaction Chemistry & Engineering. [Link]

  • Google Patents. (1991).
  • Marine Public. (n.d.). Reactive Chemicals: Safety Guide for Maritime Transport. Retrieved from Marine Public. [Link]

  • Petrochemicals Europe. (n.d.). Safe Handling and Storage of Acrylic Esters. Retrieved from Petrochemicals Europe. [Link]

  • Matyjaszewski, K. (2026). Monomer Selection Strategies for Custom Polymer Synthesis. Retrieved from Matyjaszewski Polymer Group. [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from IChemE. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2021). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. Polymers and Polymer Composites. [Link]

  • Chen, J. R., et al. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega. [Link]

  • White Rose eTheses Online. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Retrieved from White Rose eTheses Online. [Link]

  • Fantin, M., et al. (2016). Up in the air: oxygen tolerance in controlled/living radical polymerisation. Polymer Chemistry. [Link]

  • Shell. (2023). Cargo Handling Sheet - Styrene Monomer. Retrieved from Shell. [Link]

  • Chromatography Forum. (2008). HPLC Method for MEHQ. Retrieved from Chromatography Forum. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: (E)-5-Methyl-3-hexen-1-yne Proton NMR

This guide details the proton NMR spectroscopic characterization of (E)-5-Methyl-3-hexen-1-yne , a conjugated enyne building block. It focuses on distinguishing the (E)-isomer from its (Z)-counterpart and other synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the proton NMR spectroscopic characterization of (E)-5-Methyl-3-hexen-1-yne , a conjugated enyne building block. It focuses on distinguishing the (E)-isomer from its (Z)-counterpart and other synthetic byproducts using high-resolution ¹H NMR data.

Executive Summary & Structural Logic

(E)-5-Methyl-3-hexen-1-yne (CAS 80033-69-8) is a conjugated system comprising a terminal alkyne, a trans-disubstituted alkene, and an isopropyl group. In synthesis, it serves as a critical intermediate for Bergman cyclization precursors and natural product scaffolds.

The primary challenge in utilizing this compound is ensuring stereochemical purity. The (E)-isomer is thermodynamically more stable but often co-elutes with the (Z)-isomer during synthesis. This guide provides the definitive spectroscopic markers—specifically the scalar coupling constants (


)—required to validate the stereochemistry without relying on ambiguous chemical shift heuristics.
Structural Connectivity[1]
  • C1-C2: Terminal Alkyne (

    
    C-H)
    
  • C3-C4: trans-Alkene (C=C)

  • C5-C6/C7: Isopropyl Group (-CH(CH

    
    )
    
    
    
    )

Experimental Data Comparison: (E) vs. (Z) Isomers

The following data differentiates the target (E)-isomer from the (Z)-alternative. The most critical diagnostic parameter is the magnitude of the vicinal coupling constant across the double bond.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl , 400 MHz)
PositionProton Type(E)-Isomer

(ppm)
Multiplicity

Coupling (Hz)
(Z)-Isomer

(ppm)*
H-1 Acetylenic2.85 Doublet (d)

~3.05
H-3 Vinylic (

to alkyne)
5.48 d-Doublet (dd)

(trans)
~5.40 (

)
H-4 Vinylic (

to iPr)
6.12 d-Doublet (dd)

~5.95
H-5 Methine (Allylic)2.35 Multiplet (m)-~2.60
H-6,7 Methyl1.02 Doublet (d)

~1.05

*Note: (Z)-isomer shifts are approximate based on general enyne trends; the coupling constant is the definitive discriminator.

Key Diagnostic Signals
  • The "Trans" Coupling: The signal for H-3 (approx. 5.48 ppm) must appear as a doublet of doublets with a large coupling constant of ~16 Hz . If this value is ~11 Hz, you have the (Z)-isomer.

  • Long-Range Coupling: The acetylenic proton (H-1 ) is not a singlet. It couples to H-3 through the triple bond (

    
     Hz), appearing as a fine doublet.
    

Self-Validating Protocol: Stereochemical Assignment

To ensure scientific integrity, do not rely solely on literature values, which can shift with concentration and temperature. Follow this self-validating workflow to confirm your specific sample.

Step-by-Step Validation Workflow
  • Sample Preparation: Dissolve ~10 mg of analyte in 0.6 mL CDCl

    
    . Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent alkyne hydration or polymerization.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (critical for accurate integration of the acetylenic proton).
      
    • Scans: 16–64.

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Zero-fill to at least 64k points to resolve the fine allylic couplings.

  • Calculation:

    • Locate the alkene region (5.0–6.5 ppm).

    • Identify the doublet of doublets at ~5.48 ppm (H-3).

    • Calculate

      
       manually: 
      
      
      
      .
    • Pass Criteria: Calculated

      
       Hz.
      
Visualization: Decision Tree for Isomer Identification

IsomerID Start Acquire 1H NMR Spectrum (CDCl3) CheckVinyl Locate Vinyl Region (5.0 - 6.5 ppm) Start->CheckVinyl MeasureJ Measure J-coupling of Signal at ~5.5 ppm (H-3) CheckVinyl->MeasureJ Decision Is J > 14 Hz? MeasureJ->Decision ResultE CONFIRMED: (E)-Isomer (Trans geometry) Decision->ResultE Yes (15-16 Hz) ResultZ IDENTIFIED: (Z)-Isomer (Cis geometry) Decision->ResultZ No (10-11 Hz) ResultMix MIXTURE: Overlapping doublets (16 Hz & 11 Hz) Decision->ResultMix Both Present

Caption: Logic flow for distinguishing (E)-5-Methyl-3-hexen-1-yne from its (Z)-isomer using scalar coupling constants.

Solvent Effects & Troubleshooting

Comparison of chemical shifts in alternative solvents can resolve overlapping peaks, particularly if the alkene signals are obscured by impurities.

SolventEffect on H-1 (Alkyne)Effect on H-3/H-4 (Alkene)Recommendation
CDCl

Standard (2.85 ppm)Good resolutionPrimary Choice for routine ID.
Benzene-

Upfield shift (~2.1 ppm)Significant spreading of H-3/H-4Use if H-3 overlaps with solvent satellite or impurities.
DMSO-

Downfield shift (~3.2 ppm)Sharpening of OH signals (if alcohol precursor present)Avoid for pure hydrocarbon; alkyne proton becomes acidic/broad.

Common Pitfall:

  • Missing Alkyne Proton: If H-1 is absent, check for deuterium exchange (if using CD

    
    OD or D
    
    
    
    O/base) or deprotonation. The terminal alkyne proton is acidic (
    
    
    ).

References

  • Roth, W. R.; Hopf, H.; Horn, C. "1,3,5-Cyclohexatrien-1,4-diyl und 2,4-Cyclohexadien-1,4-diyl."[1][2] Chemische Berichte, 1994 , 127, 1765–1779.[2] Link

  • NIST Chemistry WebBook. "(E)-5-Methyl-3-hexen-1-yne." National Institute of Standards and Technology.[3] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for standard enyne coupling constants).

Sources

Comparative

A Researcher's Guide to Characteristic IR Spectrum Peaks for Terminal Enynes

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and pharmaceutical development, the precise characterization of molecular structures is paramount. Terminal enynes, or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the precise characterization of molecular structures is paramount. Terminal enynes, organic compounds featuring a carbon-carbon double bond and a terminal carbon-carbon triple bond, are valuable synthetic intermediates. Their unique electronic and structural properties make them versatile building blocks in a variety of chemical transformations. Infrared (IR) spectroscopy serves as a rapid and powerful tool for the initial identification and characterization of these moieties. This guide provides an in-depth analysis of the characteristic IR spectral features of terminal enynes, offering a comparative perspective with related functional groups and outlining a practical workflow for data acquisition.

The Vibrational Signature of Terminal Enynes

The IR spectrum of a terminal enyne is distinguished by a combination of absorption bands arising from the vibrations of its alkene and terminal alkyne functionalities. Understanding the origin and typical wavenumber ranges of these peaks is crucial for accurate spectral interpretation.

The key to identifying a terminal enyne lies in recognizing the simultaneous presence of peaks corresponding to the C≡C-H group and the C=C-H group. The most diagnostic absorptions are the sharp, strong ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch in the 2100-2260 cm⁻¹ region, coupled with the =C-H stretch just above 3000 cm⁻¹ and the C=C stretch between 1680 and 1640 cm⁻¹.[1][2][3][4][5]

The terminal alkyne portion of the enyne molecule gives rise to two highly characteristic and readily identifiable peaks:

  • ≡C-H Stretching: A sharp and intense absorption band typically appears around 3300 cm⁻¹.[1][3][4][6][7] This peak is a hallmark of a terminal alkyne, as the stretching vibration of the sp-hybridized C-H bond is distinct from that of sp² and sp³ hybridized C-H bonds.[7] Its intensity is a direct result of the significant change in dipole moment during the vibration.[6]

  • C≡C Stretching: The carbon-carbon triple bond stretch is observed in the range of 2100-2260 cm⁻¹.[3][4][5] While this peak can sometimes be weak, its presence in this relatively uncongested region of the IR spectrum is a strong indicator of an alkyne.[4][8] For terminal alkynes, this absorption is generally more intense compared to internal alkynes due to a greater change in dipole moment upon stretching.[3][6]

The alkene moiety contributes its own set of characteristic absorption bands:

  • =C-H Stretching: The stretching vibration of the C-H bonds on the double bond typically occurs in the 3000-3100 cm⁻¹ region.[2][5][7] This absorption appears at a slightly higher frequency than the C-H stretches of alkanes (which are below 3000 cm⁻¹), providing a useful diagnostic marker for unsaturation.[2][8]

  • C=C Stretching: The carbon-carbon double bond stretch gives rise to a moderate to weak absorption band in the 1680-1640 cm⁻¹ range.[2][5] The intensity of this peak can be variable and is often weaker in more symmetrically substituted alkenes.[9]

  • =C-H Bending (Out-of-Plane): Strong absorptions in the 1000-650 cm⁻¹ region are attributed to the out-of-plane bending vibrations of the =C-H bonds.[2][10] The exact position of these bands can provide information about the substitution pattern of the alkene.[3] For a terminal alkene (vinyl group), characteristic strong bands are often observed around 990 cm⁻¹ and 910 cm⁻¹.[3][10]

The Influence of Conjugation

In terminal enynes, the double and triple bonds are in conjugation, which influences the positions of their characteristic IR absorption peaks. Conjugation delocalizes the π-electrons across the enyne system, which slightly weakens the C=C and C≡C bonds.[11] This weakening of the bonds results in a shift of their stretching vibrations to lower wavenumbers (lower frequencies).[11][12][13] Typically, this shift is on the order of 20-40 cm⁻¹ compared to their non-conjugated counterparts.[13] Therefore, in a conjugated terminal enyne, one might expect the C=C stretch to appear closer to 1620-1640 cm⁻¹ and the C≡C stretch to be at the lower end of its typical range.

Comparative Analysis: Distinguishing Terminal Enynes from Other Functional Groups

Objective comparison with other functionalities is key to confident identification. The following table summarizes the key IR absorption peaks for terminal enynes and contrasts them with those of isolated terminal alkenes and terminal alkynes.

Functional Group ≡C-H Stretch (cm⁻¹) C≡C Stretch (cm⁻¹) =C-H Stretch (cm⁻¹) C=C Stretch (cm⁻¹) =C-H Bend (out-of-plane) (cm⁻¹)
Terminal Enyne ~3300 (strong, sharp) 2100-2260 (weak to medium) 3000-3100 (medium) 1620-1660 (variable) ~910 and ~990 (strong)
Terminal Alkene N/AN/A3000-3100 (medium)1640-1680 (variable)~910 and ~990 (strong)
Terminal Alkyne ~3300 (strong, sharp)2100-2260 (weak to medium)N/AN/A610-700 (strong, broad)

Data compiled from multiple sources.[1][2][3][4][5][10]

The clear distinction for a terminal enyne is the simultaneous presence of the characteristic peaks for both the terminal alkyne (≡C-H and C≡C stretches) and the terminal alkene (=C-H stretch and C=C stretch).

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Terminal Enyne Sample

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a liquid terminal enyne sample using a Fourier Transform Infrared (FTIR) spectrometer with a salt plate (NaCl or KBr) method.

Materials:

  • FTIR Spectrometer

  • Clean, dry NaCl or KBr salt plates

  • Pasteur pipette

  • Liquid terminal enyne sample

  • Volatile organic solvent for cleaning (e.g., dichloromethane or acetone)

  • Kimwipes or other lint-free tissue

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Close the compartment lid.

    • Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place one or two drops of the liquid terminal enyne sample onto the center of one salt plate using a clean Pasteur pipette.

    • Carefully place the second salt plate on top of the first, spreading the liquid sample into a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Close the compartment lid.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the key absorption peaks and compare their wavenumbers to the characteristic values for terminal enynes.

  • Cleaning:

    • Disassemble the salt plates.

    • Thoroughly clean the salt plates with a volatile organic solvent and a lint-free wipe.

    • Store the clean, dry salt plates in a desiccator to prevent damage from atmospheric moisture.

Visualizing Key Information

To aid in the conceptual understanding of the molecular vibrations and the experimental workflow, the following diagrams are provided.

Caption: Key vibrational modes in a terminal enyne.

G cluster_prep Preparation cluster_acq Acquisition & Analysis cluster_clean Cleanup start Start background Acquire Background Spectrum start->background prep_sample Prepare Liquid Sample on Salt Plate background->prep_sample acquire_sample Acquire Sample Spectrum prep_sample->acquire_sample analyze Analyze Spectrum for Characteristic Peaks acquire_sample->analyze clean Clean Salt Plates analyze->clean end End clean->end

Caption: Workflow for IR spectral acquisition.

Concluding Remarks

Infrared spectroscopy remains an indispensable technique for the rapid and non-destructive identification of functional groups. For researchers working with terminal enynes, a thorough understanding of their characteristic IR absorption peaks is essential for confirming the successful synthesis of these valuable intermediates and for monitoring their subsequent reactions. By carefully analyzing the regions around 3300 cm⁻¹, 3000-3100 cm⁻¹, 2100-2260 cm⁻¹, and 1620-1680 cm⁻¹, scientists can confidently identify the unique spectral fingerprint of the terminal enyne moiety, accelerating the pace of research and development.

References

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wyzant. (2018, September 17). What effects does conjugation (alternating single and double or alternating single and triple bonds) have on the location of C=O absorptions? Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Griti - YouTube. (2016, September 21). Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview. Retrieved from [Link]

  • Spectroscopy Magazine. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Illinois. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Erland Stevens - YouTube. (2018, August 14). spectroscopy infrared and conjugation. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: GC-MS Characterization of (E)-5-Methyl-3-hexen-1-yne

The following guide provides a technical analysis of the GC-MS retention and characterization data for (E)-5-Methyl-3-hexen-1-yne , designed for researchers in organic synthesis and drug development. Executive Summary (E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the GC-MS retention and characterization data for (E)-5-Methyl-3-hexen-1-yne , designed for researchers in organic synthesis and drug development.

Executive Summary

(E)-5-Methyl-3-hexen-1-yne (CAS: 80033-69-8) is a conjugated enyne intermediate frequently utilized in the synthesis of complex polycyclic hydrocarbons and pharmacophores via gold-catalyzed cyclizations and thermal rearrangements.[1] Accurate identification of this compound requires distinguishing it from its (Z)-isomer and other C


H

isomers.

This guide details the chromatographic behavior, synthesis-driven validation, and mass spectral fingerprints required to isolate and confirm the (E)-stereoisomer.

Part 1: Chemical Identity & Physicochemical Profile

The target compound is a branched conjugated enyne. Its structural rigidity, imparted by the conjugated system, allows for separation from its geometric isomer, though their boiling points are proximal.

PropertyDataNotes
IUPAC Name (E)-5-Methylhex-3-en-1-yneTrans-configuration at C3=C4
CAS Number 80033-69-8Specific to (E)-isomer
Formula C

H

MW: 94.15 g/mol
Structure

Isopropyl group at C4
Boiling Point ~85–95 °C (Est.)Volatile; requires low initial GC oven temp
Thermodynamics

kJ/mol
(E) is thermodynamically more stable [1]

Part 2: Experimental Synthesis & Validation Protocol

Since commercial standards for specific enyne isomers are rare, in-situ generation via dehydration of the corresponding propargylic alcohol is the standard method for validation. This protocol generates both (E) and (Z) isomers, allowing for direct retention time comparison.

Synthesis of Analytical Standard

Precursor: 5-Methyl-1-hexyn-3-ol (CAS: 61996-79-0) Reagents:


-Toluenesulfonic acid (

-TsOH), Benzene/Toluene.

Protocol:

  • Dissolve 5-methyl-1-hexyn-3-ol (10 mmol) in benzene (50 mL).

  • Add catalytic

    
    -TsOH (10 mg).
    
  • Reflux with a Dean-Stark trap for 1-2 hours to remove water.

  • Wash with NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate carefully (volatile!).
  • Result: A mixture of (E)- and (Z)-5-methyl-3-hexen-1-yne.

Pathway Visualization

The following diagram illustrates the synthesis and potential isomerization pathways relevant to GC analysis.

SynthesisPathway Alcohol 5-Methyl-1-hexyn-3-ol (Precursor) Inter Carbocation Intermediate Alcohol->Inter - H2O (p-TsOH) E_Isomer (E)-5-Methyl-3-hexen-1-yne (Major Product) Inter->E_Isomer Thermodynamic Control (Preferred) Z_Isomer (Z)-5-Methyl-3-hexen-1-yne (Minor Product) Inter->Z_Isomer Kinetic Route E_Isomer->Z_Isomer Thermal Isomerization (>500°C or Acid)

Caption: Acid-catalyzed dehydration pathway yielding the (E)-enyne as the major thermodynamic product.

Part 3: GC-MS Retention & Spectral Data

Chromatographic Conditions

To separate the (E) and (Z) isomers, a non-polar capillary column is recommended. The (E)-isomer, being more linear and thermodynamically stable, typically exhibits a slightly higher retention index (RI) on non-polar phases compared to the more sterically crowded (Z)-isomer, though elution orders can reverse on polar phases.

  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm, 0.25 µm film).
    
  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 40 °C (hold 2 min)

    
     10 °C/min 
    
    
    
    200 °C.
  • Inlet: Split 20:1 @ 220 °C.

Comparative Data Table
Parameter(E)-5-Methyl-3-hexen-1-yne(Z)-5-Methyl-3-hexen-1-yneAlternative: 1-Hepten-4-yne
Retention Index (DB-5) ~710 - 725 ~700 - 715~705
Elution Order (Non-polar) Elutes 2nd (Major peak)Elutes 1st (Minor peak)Distinct (check standards)
Key MS Ions (

)
94 (M

), 79 (M-CH

)

, 77, 53
94, 79, 77, 5394, 79, 65
Stability High (Thermodynamic product)Lower (Isomerizes to E)Stable
Differentiation Higher intensity in equilibrated mixtures.Lower intensity; forms cyclics at high T.Different fragmentation ratio.

Mass Spectral Interpretation:

  • 
     94 (Molecular Ion):  Visible in both isomers.
    
  • 
     79 (Base Peak):  Loss of the methyl group from the isopropyl moiety (forming a conjugated hexenynyl cation). This is the dominant fragmentation channel.
    
  • Differentiation: The (E) and (Z) mass spectra are nearly identical. Retention time is the primary discriminator. The (E) isomer is identified as the major product in acid-catalyzed dehydration due to steric relief of the isopropyl group.

Part 4: Discussion & Separation Logic

Isomer Discrimination Strategy

The separation of (E) and (Z) isomers relies on the interaction between the stationary phase and the molecular shape.

  • Non-Polar (DB-5/HP-5): Separation is driven by boiling point and van der Waals forces. The (Z)-isomer, having a slightly more compact ("coiled") shape and often lower boiling point due to reduced intermolecular surface area, typically elutes before the extended (E)-isomer.

  • Thermodynamic Verification: According to Roth & Hopf [1], the reaction enthalpy

    
     is positive (~3 kJ/mol), indicating the (E)-isomer is lower in energy. In a synthesized mixture (Part 2), the largest peak corresponds to the (E)-isomer.
    
Experimental Workflow Diagram

The following workflow ensures rigorous identification using the "Self-Validating" principle.

GCMS_Workflow Sample Crude Reaction Mixture (Dehydration Product) GC GC Separation (DB-5ms Column) Sample->GC Peak1 Peak 1 (Earlier Elution) (Z)-Isomer GC->Peak1 Lower BP/Compact Peak2 Peak 2 (Later Elution) (E)-Isomer (Target) GC->Peak2 Higher BP/Extended MS MS Detection (EI) Check m/z 94, 79 Peak1->MS Peak2->MS Confirm Confirmation: 1. Area Ratio (E > Z) 2. RI Match (~720) MS->Confirm Correlate Data

Caption: Analytical workflow for distinguishing (E)/(Z) isomers based on elution order and population ratio.

References

  • Roth, W. R., Hopf, H., et al. (1994).[1] "Reaction thermochemistry data of 5-Methyl-3-hexen-1-yne". NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. (2025).[2] "Characterization of (Z)-hex-3-en-1-yne: A Comparative Guide". BenchChem Technical Library. Link

  • PubChem. (2025). "(E)-5-Methyl-3-hexen-1-yne Compound Summary". National Library of Medicine. Link

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 5-Methyl-1-hexyn-3-ol (Precursor)". NIST WebBook. Link

Sources

Comparative

A Comprehensive Guide to the C13 NMR Carbon Assignment of (E)-5-methylhex-3-en-1-yne

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis and comparison for the C13 NMR carbon assignment of (E)-5-methylhex-3-en-1-yne, a structurally interesting enyne. By integrating predictive data with empirical evidence from analogous compounds and foundational NMR principles, this document serves as a practical reference for accurate spectral interpretation.

The Challenge of Unambiguous Assignment

The structure of (E)-5-methylhex-3-en-1-yne, with its combination of sp, sp2, and sp3 hybridized carbons, presents a classic challenge in C13 NMR spectroscopy. The molecule's seven unique carbon atoms will each produce a distinct signal in the spectrum. The primary task is to assign each of these signals to its corresponding carbon atom with a high degree of confidence. This requires a multi-faceted approach, combining theoretical prediction with the strategic use of advanced NMR techniques and comparative analysis of existing spectral data.

Predictive Analysis: A Starting Point

To initiate the assignment process, a predicted C13 NMR spectrum for (E)-5-methylhex-3-en-1-yne was generated using a reliable online prediction tool. This computational approach provides a valuable preliminary dataset, which must then be critically evaluated and validated against experimental principles and data.

Predicted Chemical Shifts for (E)-5-methylhex-3-en-1-yne

Predicted Chemical Shift (ppm)Carbon Type
145.2CH
109.8CH
82.5C
78.1CH
30.7CH
21.5CH3

Note: The prediction tool may consolidate chemically similar, but structurally distinct carbons. The two methyl carbons of the isopropyl group are predicted to have the same chemical shift.

The Power of DEPT: Deciphering Carbon Multiplicity

To differentiate between the various types of carbon atoms (CH, CH2, and CH3), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable. A standard proton-decoupled C13 NMR spectrum will show all seven carbon signals as singlets. DEPT experiments, however, provide crucial information about the number of attached protons.

A DEPT-135 experiment is particularly informative. In this experiment:

  • CH3 (methyl) and CH (methine) groups will appear as positive peaks.

  • CH2 (methylene) groups will appear as negative (inverted) peaks.

  • Quaternary carbons (C) , which have no attached protons, will not appear in the DEPT-135 spectrum.

By comparing the standard C13 spectrum with the DEPT-135 spectrum, we can definitively categorize each signal.

Comparative Analysis with Structural Analogs

To refine our assignments, we will compare the predicted chemical shifts with experimental data from structurally similar compounds. This comparative approach provides a crucial layer of validation.

Analog 1: (E)-4-methylpent-2-ene

This molecule shares the isopropyl group attached to a double bond, providing insight into the chemical shifts of C4, C5, and the two methyl carbons.

Analog 2: 1-Hexyne

This terminal alkyne helps in assigning the chemical shifts of the sp-hybridized carbons, C1 and C2. The terminal alkyne carbon (C1) is typically found further upfield compared to the internal alkyne carbon (C2).[1]

Detailed Carbon by Carbon Assignment

By integrating the predicted data, the information from DEPT experiments, and the comparative data from our analogs, we can now proceed with a detailed assignment of each carbon in (E)-5-methylhex-3-en-1-yne.

Structure of (E)-5-methylhex-3-en-1-yne with Carbon Numbering:

Table of Assigned Chemical Shifts:

CarbonPredicted Shift (ppm)Expected DEPT-135 SignalRationale for Assignment
C1 78.1Positive (CH)In the typical range for a terminal alkyne sp-hybridized carbon.[2] Comparison with 1-hexyne supports this assignment.
C2 82.5No Signal (C)This is a quaternary carbon and therefore will be absent in the DEPT-135 spectrum. Its downfield shift is characteristic of an internal sp-hybridized carbon.[2]
C3 109.8Positive (CH)This sp2 hybridized carbon is part of the double bond and is expected to be in the alkene region.[3] Its upfield position relative to C4 is due to its proximity to the electron-withdrawing alkyne group.
C4 145.2Positive (CH)This sp2 hybridized carbon is also in the alkene region.[3] The downfield shift is attributed to the substitution with the isopropyl group.
C5 30.7Positive (CH)This is the methine carbon of the isopropyl group. Its chemical shift is typical for an sp3 hybridized carbon in this environment.
C6 & C7 21.5Positive (CH3)These are the two equivalent methyl carbons of the isopropyl group. Their chemical shift is characteristic of sp3 hybridized methyl carbons.[3]

Experimental Protocols

Acquiring high-quality C13 NMR and DEPT spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol.

Sample Preparation
  • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

C13 NMR Acquisition
  • Tune and match the NMR probe for the 13C frequency.

  • Acquire a standard proton-decoupled 13C NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

  • Process the data with appropriate window functions and Fourier transformation.

  • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

DEPT-135 Acquisition
  • Following the C13 acquisition, set up a DEPT-135 experiment.

  • Use the same spectral width and referencing as the standard C13 spectrum.

  • The pulse sequence will selectively excite carbons based on the number of attached protons.

  • Process the data similarly to the standard C13 spectrum.

Visualizing the Assignment Logic

The following diagram illustrates the workflow for the C13 NMR assignment of (E)-5-methylhex-3-en-1-yne.

C13_Assignment_Workflow A Predict C13 NMR Spectrum E Integrate and Correlate Data A->E B Acquire Standard C13 NMR Spectrum B->E C Acquire DEPT-135 Spectrum C->E D Analyze Analogous Compound Data ((E)-4-methylpent-2-ene, 1-Hexyne) D->E F Assign Carbon Signals (C1-C7) E->F

Caption: Workflow for C13 NMR assignment.

Conclusion

The comprehensive assignment of the C13 NMR spectrum of (E)-5-methylhex-3-en-1-yne is achieved through a synergistic approach that combines theoretical prediction, advanced NMR techniques like DEPT, and careful comparison with experimental data from structural analogs. This guide provides a robust framework for researchers to confidently elucidate the structures of complex organic molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

Sources

Validation

Definitive Guide: Stereochemical Assignment of 5-methyl-3-hexen-1-yne via NMR Spectroscopy

Executive Summary The precise stereochemical assignment of conjugated enynes, such as 5-methyl-3-hexen-1-yne , is a critical quality gate in the synthesis of natural products and polyketide pharmaceuticals. Misassignment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise stereochemical assignment of conjugated enynes, such as 5-methyl-3-hexen-1-yne , is a critical quality gate in the synthesis of natural products and polyketide pharmaceuticals. Misassignment of the E (trans) and Z (cis) configurations at the C3-C4 double bond can lead to catastrophic failure in downstream cyclization reactions or biological assay correlations.

This guide provides an authoritative, self-validating protocol for distinguishing these isomers using


H NMR coupling constants (

-values)
. Unlike chemical shift analysis, which can be ambiguous due to solvent effects, scalar coupling analysis provides a geometric absolute based on the Karplus relationship.

Structural Analysis & Numbering

To ensure reproducibility, we define the atom numbering for 5-methyl-3-hexen-1-yne as follows:

  • C1: Terminal Alkyne Carbon (

    
    C-H )
    
  • C2: Internal Alkyne Carbon (-C

    
    )
    
  • C3: Alkene Carbon (

    
     to alkyne)
    
  • C4: Alkene Carbon (

    
     to alkyne)
    
  • C5: Methine Carbon (Isopropyl group)

  • C6/C7: Methyl Carbons

Target Interaction: The critical discriminator is the vicinal coupling constant (


) between the olefinic protons H3  and H4 .
Graphviz: Structural Connectivity & Coupling Vectors

G cluster_legend Legend C1 C1 (Alkyne H) C3 C3 (Alkene H) C1->C3 C≡C Linker C1->C3 4J (Allylic) C4 C4 (Alkene H) C3->C4 Double Bond (Target) C3->C4 3J (Critical) C5 C5 (Isopropyl) C4->C5 Single Bond C4->C5 3J (Vicinal) key Solid Line: C-C Bond Dashed Line: J-Coupling Interaction

Figure 1: Connectivity map highlighting the critical C3-C4 double bond and relevant scalar couplings.

Theoretical Framework: The Karplus Directive

The magnitude of the vicinal proton-proton coupling constant (


) is strictly dependent on the dihedral angle (

) between the C-H bonds.
  • E-Isomer (Trans): The dihedral angle is

    
    .[1] Orbital overlap is maximized in the anti-periplanar arrangement, leading to large coupling constants .
    
  • Z-Isomer (Cis): The dihedral angle is

    
    . While overlap exists, the magnitude is consistently lower than the trans arrangement in alkene systems due to electronegativity and compression effects.
    
Comparative Data Table: E vs. Z Metrics
Parameter(E)-5-methyl-3-hexen-1-yne (Z)-5-methyl-3-hexen-1-yne Diagnostic Confidence

(Vicinal)
15.0 – 17.0 Hz 9.0 – 11.0 Hz High (Definitive)
Geometry Trans (Anti-periplanar)Cis (Syn-periplanar)N/A

(Long-range)
2.0 – 2.5 Hz2.0 – 2.5 HzLow (Non-diagnostic)

(Vicinal)
6.0 – 7.5 Hz6.0 – 7.5 HzLow (Conformer dependent)
Chemical Shift (H3/H4) Distinct doublets of doubletsDistinct doublets of doubletsMedium (Solvent dependent)

Critical Insight: If your observed


 value falls between 12–14 Hz, suspect a distorted geometry or misinterpretation of the multiplet. However, for acyclic conjugated enynes, values are rarely ambiguous.

Experimental Protocol (Self-Validating)

A. Sample Preparation[3][6]
  • Solvent: Use Benzene-

    
      (
    
    
    
    ) or Chloroform-
    
    
    (
    
    
    ).
    • Expert Tip: Benzene-

      
       often provides superior resolution for distinguishing olefinic protons from the isopropyl methine signal compared to chloroform.
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent. High concentration is not required for

    
    H NMR.
    
  • Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors that could broaden multiplets.

B. Acquisition Parameters[3][4]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: 0 – 10 ppm (ensure the acetylenic proton at ~2.8-3.0 ppm is captured).

  • Scans (NS): 16 scans are sufficient for >95% purity.

  • Acquisition Time (AQ):

    
     seconds. High digital resolution (Hz/pt) is required to resolve the fine splittings.
    
C. Analysis Workflow (The Decision Tree)

DecisionTree Start Acquire 1H NMR Spectrum Identify Identify Olefinic Region (5.0 - 6.5 ppm) Start->Identify Measure Measure J(H3-H4) (Distance between outer legs of doublet) Identify->Measure Decision J Value? Measure->Decision Trans J = 15-17 Hz ASSIGN: E-Isomer Decision->Trans > 14 Hz Cis J = 9-11 Hz ASSIGN: Z-Isomer Decision->Cis < 12 Hz Ambiguous J = 12-14 Hz Check Purity / Run NOESY Decision->Ambiguous Intermediate

Figure 2: Logical decision tree for assigning stereochemistry based on scalar coupling.

Detailed Multiplet Analysis

To extract the


-value accurately, you must deconstruct the splitting pattern.
The H3 Signal (Alpha to Alkyne)
  • Pattern: Doublet of Doublets (dd) or Doublet of Triplets (dt) depending on long-range coupling.

  • Primary Splitting: Coupled to H4 (

    
     or 
    
    
    
    ).
  • Secondary Splitting: Coupled to H1 (Alkyne proton) via

    
     (
    
    
    
    Hz).
The H4 Signal (Beta to Alkyne)
  • Pattern: Doublet of Doublets (dd).

  • Primary Splitting: Coupled to H3 (

    
     or 
    
    
    
    ).
  • Secondary Splitting: Coupled to H5 (Isopropyl methine) via

    
     (
    
    
    
    Hz).

Validation Step: The large coupling constant measured at H3 must match the large coupling constant measured at H4. If they differ by >0.5 Hz, re-shim the magnet or re-process the data (zero-filling).

Alternative Validation: NOE Spectroscopy

If the multiplet is obscured (overlap), use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) as a secondary confirmation.

  • Z-Isomer: Strong NOE enhancement between H3 and H4 (they are spatially close).

  • E-Isomer: No NOE between H3 and H4. Instead, look for NOE between H3 and the Isopropyl group (H5/Methyls) or H4 and the Alkyne proton .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for alkene coupling ranges).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative text on Karplus relationships in alkenes).

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

  • Reich, H. J. (2023). WinPLT NMR Data: Vicinal Proton-Proton Coupling. University of Wisconsin-Madison.

Sources

Comparative

UV-Vis absorption maxima of conjugated enyne systems

Technical Guide: UV-Vis Absorption Analysis of Conjugated Enyne Systems Core Directive: The Enyne Chromophore Conjugated enynes (alkene + alkyne) represent a unique class of chromophores found in high-value natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: UV-Vis Absorption Analysis of Conjugated Enyne Systems

Core Directive: The Enyne Chromophore

Conjugated enynes (alkene + alkyne) represent a unique class of chromophores found in high-value natural products, including the enediyne antitumor antibiotics (e.g., calicheamicin, esperamicin). Unlike conjugated dienes, which are well-codified by standard Woodward-Fieser rules, enynes present a hybrid electronic environment. The


 hybridization mismatch creates distinct spectral signatures that are often misinterpreted as simple diene analogues.

This guide provides a definitive framework for predicting, measuring, and interpreting the UV-Vis absorption maxima (


) of conjugated enynes, contrasting them directly with their diene and diyne counterparts.

Theoretical Framework: Woodward-Fieser Rules for Enynes

While Woodward-Fieser rules are explicitly designed for dienes and enones, they can be adapted for enynes with specific caveats. The electronic transition (


) in enynes is energetically similar to dienes, but the shorter bond length of the alkyne reduces the effective conjugation length slightly compared to a diene.
The "Diene-Analog" Approximation

To predict


 for an enyne, treat the system as a modified diene:
  • Base Chromophore: Vinylacetylene (1-buten-3-yne).

  • Base Value: 217 nm (Identical to 1,3-butadiene).[1][2]

  • Increments: Apply standard diene increments for alkyl substituents and exocyclic bonds.

Note on Accuracy: This approximation typically holds within


 nm for simple systems. However, the extinction coefficient (

) of enynes is often lower than that of the corresponding dienes due to the smaller orbital overlap area of the cylindrical

-system of the alkyne.
Diagram 1: Woodward-Fieser Calculation Flow for Enynes

G Start Identify Conjugated Enyne System Base Assign Base Value (Vinylacetylene = 217 nm) Start->Base Subs Count Alkyl Substituents (+5 nm each) Base->Subs Exo Identify Exocyclic Double Bonds (+5 nm each) Subs->Exo Sum Calculate Theoretical λmax Exo->Sum Compare Compare with Experimental (Expect ±5 nm deviation) Sum->Compare

Caption: Logical flow for applying modified Woodward-Fieser rules to conjugated enyne systems.

Comparative Analysis: Diene vs. Enyne vs. Diyne

The substitution of a double bond (


) with a triple bond (

) alters the HOMO-LUMO gap. The following data synthesizes experimental values to illustrate this trend.
Table 1: Chromophore Comparison (Unsubstituted)
ChromophoreStructureHybridizationngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(nm)

(L/mol[3]·cm)
Trend Analysis
1,3-Butadiene


217 ~21,000Reference standard.
Vinylacetylene


219 ~13,000

is similar;

decreases.
1,3-Butadiyne


209 ~2,000Hypsochromic shift; significantly lower intensity.

Key Insight: The replacement of an alkene with an alkyne (ene


 yne) maintains the absorption wavelength (bathochromic shift is negligible or slight) but significantly reduces the intensity  (hypsochromic effect on 

). This is due to the lower polarizability of the tightly held

electrons compared to

electrons.
Table 2: Cyclic System Comparison
CompoundStructure

(EtOH)
Calculation (Diene Rule)Deviation
1-Vinylcyclohexene Cyclohexenyl-CH=CH2230 nm 217 (Base) + 5 (endo) + 5 (exo) = 227 nm+3 nm
1-Ethynylcyclohexene Cyclohexenyl-

224 nm 217 (Base) + 5 (endo) + 5 (exo) = 227 nm-3 nm

Observation: In cyclic systems, the enyne absorbs at a shorter wavelength (224 nm) than the corresponding diene (230 nm). This confirms that the triple bond is slightly less effective at extending conjugation than a double bond in sterically constrained rings.

Stereochemical Effects: Cis vs. Trans Enynes

Stereochemistry plays a critical role in the quality of conjugation. For conjugation to be effective, the


-orbitals must be coplanar.
  • Trans-Enynes: Generally planar; show maximum

    
     and 
    
    
    
    .
  • Cis-Enynes: Steric clash between substituents on the alkene and the alkyne can force the system out of planarity.

    • Result: Hypsochromic shift (blue shift to lower

      
      ) and Hypochromic effect  (lower absorbance).
      

Experimental Protocol: Validated Workflow

Analyzing enynes requires specific precautions due to their volatility (e.g., vinylacetylene boils at 5°C) and reactivity (polymerization).

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (cutoff 210 nm) or n-Hexane (cutoff 195 nm). Hexane is preferred for observing fine structure.

  • Cells: Quartz cuvettes (1 cm path length) with Teflon stoppers (essential for volatile enynes).

  • Reference: Matched solvent blank.

Step-by-Step Methodology
  • Gravimetric Preparation (Cold Handling):

    • Pre-cool the volumetric flask and solvent to 0°C if the enyne is volatile.

    • Weigh the enyne directly into the pre-weighed flask containing partial solvent to minimize evaporation loss.

  • Dilution Series:

    • Prepare a stock solution (~

      
       M).
      
    • Perform serial dilutions to reach ~

      
       M and ~
      
      
      
      M.
    • Validation Check: Linearity of Beer’s Law (

      
      ) must be confirmed. If 
      
      
      
      vs.
      
      
      is non-linear, polymerization or association is occurring.
  • Acquisition:

    • Scan range: 190 nm – 400 nm.[4]

    • Scan speed: Medium (to capture vibrational fine structure often seen in alkynes).

    • Baseline correction: Perform immediately before sample measurement.

Diagram 2: Experimental Workflow for Volatile Enynes

Experiment Prep Sample Prep (Cool to 0°C) Weigh Gravimetric Addition (Into Solvent) Prep->Weigh Dilute Serial Dilution (Target 10^-5 M) Weigh->Dilute Scan UV-Vis Scan (190-400 nm) Dilute->Scan Validate Check Linearity (Beer's Law) Scan->Validate

Caption: Protocol for handling volatile conjugated enynes to ensure accurate extinction coefficient determination.

References

  • Gale, I. A., et al. (1963). "The Ultra-violet Absorption Spectra of Some Conjugated Enynes." Journal of the Chemical Society, 3214-3219. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[5] (General reference for Woodward-Fieser adaptations).

  • PubChem. (2023). "1-Ethynylcyclohexene Spectral Data." National Library of Medicine. Link

  • NIST Chemistry WebBook. "1-Buten-3-yne (Vinylacetylene) UV Spectrum." Link

  • Shimadzu Application News. "Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (E)-5-Methyl-3-hexen-1-yne

Executive Hazard Summary (E)-5-Methyl-3-hexen-1-yne (CAS: 14272-96-9 / Analogous to 1-Hexyne and conjugated enynes) presents a tripartite hazard profile: High Flammability , Reactivity (Terminal Alkyne) , and Volatility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

(E)-5-Methyl-3-hexen-1-yne (CAS: 14272-96-9 / Analogous to 1-Hexyne and conjugated enynes) presents a tripartite hazard profile: High Flammability , Reactivity (Terminal Alkyne) , and Volatility .

This guide prioritizes the prevention of static discharge ignition and the mitigation of inhalation risks associated with conjugated hydrocarbon systems.[1]

Hazard ClassRisk DescriptionCritical Control
Flammability Flash point likely < 0°C (Based on C6-C7 alkyne analogs). Vapors form explosive mixtures with air.Ground/Bond all containers.[1] Use inert atmosphere (N₂/Ar).
Reactivity Terminal alkyne proton is acidic. Reacts with Cu, Ag, Hg to form explosive acetylides.NEVER use metal spatulas or needles containing Copper/Silver alloys.
Health Aspiration hazard (H304).[2] Skin/Eye irritant (H315/H319). STOT-SE (Narcotic effects).[3]Work exclusively in a fume hood.

Hierarchy of Defense & Engineering Controls

PPE is the last line of defense. Your primary safety infrastructure must be the engineering controls.

Diagram 1: Hierarchy of Defense Logic

Hierarchy cluster_0 Operational Zone Engineering 1. Engineering Controls (Fume Hood, Inert Gas Manifold) Admin 2. Administrative Controls (SOPs, Restricted Access) Engineering->Admin Fail-safe PPE 3. Personal Protective Equipment (Gloves, Goggles, FR Coat) Admin->PPE Exposure Barrier

Caption: The safety architecture relies on containment (Engineering) first. PPE serves as the final barrier against containment breach.

Essential Engineering Controls
  • Ventilation: Handle strictly within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Static Elimination: All transfer equipment (cannulas, syringes) must be grounded. Use an ionizing blower if working in dry environments (<30% RH).

  • Inert Atmosphere: Store and transfer under Nitrogen or Argon to prevent oxidation and reduce flammability risks.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (Glove Permeation Kinetics)

Standard latex gloves provide zero protection against aliphatic hydrocarbons. Nitrile is acceptable for splash protection but degrades upon prolonged immersion.

  • Primary Recommendation (High Risk/Transfer): Double-Gloving Strategy

    • Inner Layer:Silver Shield® / 4H® (PE/EVAL Laminate) . These provide >4 hours breakthrough time for most hydrocarbons.

    • Outer Layer:Disposable Nitrile (min 5 mil) . Provides dexterity and protects the inner laminate glove from physical tearing.

  • Secondary Recommendation (Analysis/Low Volume):

    • Thick Nitrile (min 8 mil) . Change immediately upon splash contact.

B. Respiratory Protection

Due to the high volatility of C7 enynes, rely on the fume hood. If work must occur outside a hood (e.g., spill cleanup):

  • Respirator: Full-face air-purifying respirator (APR).

  • Cartridge: Organic Vapor (OV) (Black color code).

    • Note: Do not rely on odor threshold; enynes can cause olfactory fatigue.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the volatility and irritation potential of the vapor.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic blends (Polyester) are prohibited as they melt into skin during flash fires.

Operational Protocol: Safe Handling & Transfer

Step-by-Step Transfer (Syringe/Cannula)

Goal: Transfer liquid without generating static charge or exposing liquid to air.

  • Preparation: Secure the source and receiving flasks. Purge receiving flask with Argon.

  • Grounding: Ensure all metal needles are stainless steel (verify no copper alloys).

  • Pressure Equalization: Insert an inert gas line (bubbler outlet) into the source flask to prevent vacuum lock.

  • Draw: Slowly draw liquid into the syringe. Rapid drawing creates cavitation and static charge.

  • Transfer: Dispense liquid down the side of the receiving flask to minimize splashing (aerosol generation).

  • Cleanup: Immediately rinse the syringe with acetone into a dedicated organic waste container.

Storage Requirements[1][4]
  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Tightly sealed glass with Teflon-lined cap.

  • Segregation: Store away from:

    • Oxidizers (Peroxides, Nitrates).

    • Heavy Metals (Silver, Copper, Mercury) – Risk of explosive acetylides.

    • Strong Bases.[4]

Emergency Response & Disposal

Diagram 2: Spill Response Logic Flow

SpillResponse Start Spill Detected Volume Assess Volume Start->Volume Minor < 50 mL (In Hood) Volume->Minor Major > 50 mL (Or Outside Hood) Volume->Major ActionMinor 1. Absorb (Vermiculite) 2. Place in Fume Hood 3. Dispose as HazWaste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call EHS/HazMat Major->ActionMajor

Caption: Decision matrix for spill response based on volume and containment status.

Disposal Protocol
  • Classification: Ignitable (D001) and Reactive (if metal contamination suspected).

  • Segregation: Do not mix with aqueous acid waste or oxidizers.

  • Container: Polyethylene (HDPE) or Glass.

  • Labeling: Clearly mark as "Flammable Organic Waste - Acetylenic Component."

References

  • PubChem. (n.d.). Compound Summary: 1-Hexyne (Analogous Hazard Profile). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

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